molecular formula C9H13N B2539433 3-Ethyl-n-methylaniline CAS No. 71265-20-8

3-Ethyl-n-methylaniline

Cat. No.: B2539433
CAS No.: 71265-20-8
M. Wt: 135.21
InChI Key: MHZZQJHAYDHFGH-UHFFFAOYSA-N
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Description

3-Ethyl-N-methylaniline (CAS 71265-20-8) is an organic compound with the molecular formula C9H13N and a molecular weight of 135.21 g/mol . This secondary amine is supplied with a purity of ≥95% and requires storage sealed in dry conditions at 2-8°C . As a derivative of aniline, this compound is expected to share applications with similar N-alkyl anilines, which are versatile intermediates in organic synthesis. These applications commonly include use as a precursor in the development of dyes, pigments, and agrochemicals . Its structure suggests potential utility as a building block in pharmaceutical research and in the synthesis of more complex chemical entities. Researchers value this compound for its role in exploring new synthetic pathways and facilitating the development of novel substances in industrial and academic laboratories. Like many aniline derivatives, it should be handled with care as it may pose health hazards upon exposure . This product is intended for research and further manufacturing applications only. It is not intended for direct human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethyl-N-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-3-8-5-4-6-9(7-8)10-2/h4-7,10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZZQJHAYDHFGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-Ethyl-3-methylaniline solubility in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of N-Ethyl-3-methylaniline in Organic Solvents

Abstract

N-Ethyl-3-methylaniline (CAS No. 102-27-2), also known as N-Ethyl-m-toluidine, is a crucial chemical intermediate in the synthesis of dyes and pharmaceuticals.[1][2] Its processability, reactivity, and formulation are fundamentally governed by its solubility in various organic media. This technical guide provides a comprehensive examination of the solubility characteristics of N-Ethyl-3-methylaniline. We will delve into the underlying physicochemical principles that dictate its solubility, present available solubility data, and offer detailed, field-proven protocols for its experimental determination. Furthermore, this guide explores modern computational approaches for solubility prediction, ensuring researchers are equipped with both foundational knowledge and cutting-edge techniques for solvent selection and process optimization.

Physicochemical Profile of N-Ethyl-3-methylaniline

A thorough understanding of a compound's physical and chemical properties is the cornerstone of any solubility study. N-Ethyl-3-methylaniline is a substituted aromatic amine with a distinct molecular architecture that dictates its behavior in solution.[3]

Table 1: Key Physicochemical Properties of N-Ethyl-3-methylaniline

PropertyValueSource(s)
CAS Number 102-27-2[1][3][4]
Molecular Formula C₉H₁₃N[1][3][4]
Molecular Weight 135.21 g/mol [1][3]
Appearance Clear, colorless to yellowish or light amber liquid[1][5]
Boiling Point 221 °C (lit.)[1][4]
Density 0.957 g/mL at 25 °C (lit.)[1][4]
Refractive Index (n²⁰/D) 1.546 (lit.)[1][3][4]
Water Solubility 1131 mg/L at 20 °C (Sparingly soluble)[1][6]
pKa 5.27 ± 0.25 (Predicted)[1]

Theoretical Principles of Solubility

The solubility of N-Ethyl-3-methylaniline is a direct consequence of its molecular structure—an interplay between a polar amino group and a largely non-polar substituted aromatic ring. The guiding principle of "like dissolves like" provides a robust framework for predicting its solubility behavior.[7]

The molecule can be deconstructed into three key regions influencing its solubility:

  • The Aromatic Ring (Non-polar): The benzene ring is hydrophobic and contributes to favorable interactions with non-polar or weakly polar solvents through van der Waals forces.

  • The Alkyl Substituents (Non-polar): The ethyl group on the nitrogen and the methyl group on the ring further enhance the molecule's non-polar, lipophilic character.[7]

  • The Secondary Amine Group (Polar): The nitrogen atom with its lone pair of electrons is the primary polar center.[8] It can act as a hydrogen bond acceptor, though it lacks a hydrogen atom for donation. This polarity allows for dipole-dipole interactions with polar solvents.

This dual character predicts that N-Ethyl-3-methylaniline will be most soluble in solvents of intermediate polarity or those that have both polar and non-polar characteristics. Its limited solubility in water is due to the large, non-polar hydrocarbon portion of the molecule outweighing the polarity of the single amine group.[9]

As an amine, N-Ethyl-3-methylaniline is a weak base. This property is critical. In the presence of an acid, the amine group is protonated to form a salt.[1] This salt is ionic and therefore significantly more polar, leading to a dramatic increase in solubility in polar solvents like water.

G cluster_molecule N-Ethyl-3-methylaniline Structure cluster_solvents Solvent Interaction NEMA C₉H₁₃N Polar Polar Head (-NH-) NEMA->Polar contributes to NonPolar Non-Polar Body (Aromatic Ring + Alkyl Groups) NEMA->NonPolar contributes to PolarSolvent Polar Solvents (e.g., Water, Methanol) Polar->PolarSolvent Favorable Interaction (Limited by Non-Polar Body) AcidicSolvent Acidic Solvents (e.g., aq. HCl) Polar->AcidicSolvent Reacts to form polar salt (High Solubility) NonPolarSolvent Non-Polar Solvents (e.g., Toluene, Hexane) NonPolar->NonPolarSolvent Strong Favorable Interaction

Diagram 1: Structural contributions to solubility.

Qualitative and Quantitative Solubility Profile

While extensive quantitative data is not widely published, a qualitative profile can be constructed from chemical database entries and by analogy to similar substituted anilines.[7]

Qualitative Assessment:

  • Water: Sparingly soluble to insoluble.[1][3]

  • Alcohols (e.g., Ethanol): Soluble.[1][3] The alkyl chain of the alcohol interacts favorably with the non-polar parts of the molecule, while the hydroxyl group interacts with the amine.

  • Ethers (e.g., Diethyl Ether): Soluble.[1][3] Ethers are effective solvents for moderately polar compounds.

  • Aromatic Solvents (e.g., Toluene): Expected to be highly soluble due to the similar aromatic structures.

  • Halogenated Solvents (e.g., Dichloromethane, Chloroform): Expected to be highly soluble.

  • Aqueous Acid (e.g., 5% HCl): Soluble due to the formation of the corresponding ammonium salt.[10]

  • Aqueous Base (e.g., 5% NaOH): Insoluble. As a basic compound, it will not be deprotonated further.[10]

Quantitative Data: As of this guide's publication, a comprehensive, multi-solvent quantitative solubility dataset for N-Ethyl-3-methylaniline is not readily available in the peer-reviewed literature. This underscores the necessity for researchers to perform experimental determinations for their specific solvent systems and conditions. The protocol provided in the following section is designed for this purpose.

Experimental Protocol for Solubility Determination

A precise and reproducible determination of solubility is critical for process development and modeling. The gravimetric method is a robust and widely accessible technique for this purpose.[8]

Objective: To quantitatively determine the solubility of N-Ethyl-3-methylaniline in a selected organic solvent at a specified temperature.

Materials:

  • N-Ethyl-3-methylaniline (high purity)

  • Solvent of interest (analytical grade)

  • Scintillation vials or small Erlenmeyer flasks with screw caps

  • Temperature-controlled shaker or water bath

  • Calibrated thermometer

  • Syringe filters (0.45 µm, compatible with the solvent)

  • Calibrated positive displacement pipette or gas-tight syringe

  • Pre-weighed glass vials

  • Analytical balance (readable to at least 0.1 mg)

  • Vacuum oven or a gentle stream of inert gas (e.g., nitrogen)

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of N-Ethyl-3-methylaniline to a flask containing a known volume of the solvent. "Excess" means that undissolved solute should be clearly visible after mixing.

    • Seal the flask tightly to prevent solvent evaporation.

    • Place the flask in a temperature-controlled shaker or bath set to the desired experimental temperature.

    • Allow the mixture to equilibrate for a minimum of 24 hours to ensure saturation. Vigorous agitation is necessary.

  • Sample Withdrawal and Filtration:

    • After equilibration, let the flask stand undisturbed at the experimental temperature for at least 2 hours to allow undissolved material to settle.

    • Carefully draw a known volume (e.g., 1-5 mL) of the supernatant using a calibrated pipette or syringe.

    • Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed (tared) glass vial. This step is critical to remove any suspended micro-droplets or solid particles.[8]

  • Gravimetric Analysis:

    • Record the exact mass of the tared vial containing the filtered saturated solution.

    • Carefully evaporate the solvent. This can be achieved by placing the vial in a vacuum oven at a moderate temperature (well below the boiling point of N-Ethyl-3-methylaniline) or by using a gentle stream of nitrogen gas in a fume hood.[7]

    • Once the solvent is completely removed, continue to dry the vial containing the N-Ethyl-3-methylaniline residue until a constant weight is achieved.

    • Allow the vial to cool to room temperature in a desiccator before the final weighing.

  • Calculation of Solubility:

    • Mass of dissolved solute: (Final weight of vial + residue) - (Tare weight of vial)

    • Mass of solvent: (Weight of vial + solution) - (Final weight of vial + residue)

    • Solubility ( g/100 g solvent): (Mass of dissolved solute / Mass of solvent) * 100

    • The solubility can also be converted to other units such as g/L or molarity (mol/L) using the density of the solvent.

G start Start prep 1. Prepare Mixture (Excess Solute in Solvent) start->prep equilibrate 2. Equilibrate (24h at constant T with agitation) prep->equilibrate settle 3. Settle (Allow solids to sediment) equilibrate->settle withdraw 4. Withdraw Supernatant (Known Volume) settle->withdraw filter 5. Filter Sample (0.45 µm syringe filter into tared vial) withdraw->filter weigh_sol 6. Weigh Solution filter->weigh_sol evap 7. Evaporate Solvent (Vacuum oven or N₂ stream) weigh_sol->evap weigh_res 8. Weigh Residue (After cooling in desiccator) evap->weigh_res calc 9. Calculate Solubility weigh_res->calc end_node End calc->end_node

Diagram 2: Workflow for gravimetric solubility determination.

Computational Approaches to Solubility Prediction

When experimental data is unavailable or a rapid screening of many solvents is required, computational models offer a powerful alternative.[11] These quantitative structure-property relationship (QSPR) models use molecular descriptors to predict physical properties like solubility.[12]

  • Thermodynamic Models (e.g., COSMO-RS): Methods like the Conductor-like Screening Model for Real Solvents (COSMO-RS) use quantum chemistry to calculate the chemical potential of a solute in a solvent, from which solubility can be derived. These models are powerful because they are based on first principles and can often provide accurate predictions without experimental input.[12]

  • Machine Learning Models: With the growth of chemical databases, machine learning algorithms (e.g., Random Forest, Graph Neural Networks) can be trained on existing solubility data to predict the solubility of new compounds.[12][13] These models excel at identifying complex patterns between molecular structure and solubility but are dependent on the quality and size of the training dataset.[11]

The integration of computational chemistry and machine learning is a rapidly advancing field that promises to significantly accelerate the process of solvent selection in drug development and chemical synthesis.[12]

Safety, Handling, and Storage

N-Ethyl-3-methylaniline is a hazardous chemical that requires strict safety protocols.

  • Toxicity: It is classified as toxic if swallowed, in contact with skin, or inhaled.[3] It may cause irritation to the skin and serious eye irritation.[3][14]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[15] Work should be conducted in a certified chemical fume hood to avoid inhaling vapors.[15]

  • Chemical Incompatibility: N-Ethyl-3-methylaniline is a base and can react exothermically with acids.[1] It may also be incompatible with strong oxidizing agents, isocyanates, peroxides, and acid halides.[1][16]

  • Storage: Store in a cool, well-ventilated area away from heat, sparks, and open flames.[15] Keep containers tightly closed.[15]

Conclusion

N-Ethyl-3-methylaniline exhibits a solubility profile dominated by its dual polar/non-polar character. It is readily soluble in common organic solvents like alcohols and ethers, with expected high solubility in aromatic and halogenated solvents. Its basicity allows for high solubility in acidic aqueous solutions. The scarcity of published quantitative data necessitates the use of robust experimental methods, such as the gravimetric protocol detailed herein, for accurate process design. As the field evolves, the synergy between experimental determination and advanced computational prediction will provide an increasingly powerful toolkit for scientists and researchers working with this versatile chemical intermediate.

References

  • N-ethyl-3-methylaniline (CAS 102-27-2) - HazComFast.
  • Determining the Solubility of 2-(But-2-en-1-yl)aniline in Organic Solvents: A Technical Guide - Benchchem.
  • N-ethyl-3-methylaniline - 102-27-2, C9H13N, density, melting point, boiling point, structural formula, synthesis.
  • A Technical Guide to the Solubility of Isoamyl-n-propyl-amine in Organic Solvents - Benchchem.
  • N-Ethyl-3-methylaniline CAS#: 102-27-2 - ChemicalBook.
  • N-ethyl-3-methylaniline | C9H13N | CID 7603 - PubChem - NIH.
  • N-Methylaniline - Solubility of Things.
  • EXPERIMENT 1 DETERMIN
  • IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2.
  • SAFETY D
  • SAFETY D
  • Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks - Digital Discovery (RSC Publishing).
  • n-ethyl-3-methylaniline cas 102-27-2 - Haihang Industry Co., Ltd.
  • N-Ethyl-3-methylaniline - Hazardous Agents | Haz-Map.
  • Pruned Machine Learning Models to Predict Aqueous Solubility | ACS Omega.
  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and w
  • N-ETHYLANILINE - CAMEO Chemicals - NOAA.
  • Solubility of Organic Compounds.
  • N-Ethyl-3-methylaniline | CAS#:102-27-2 | Chemsrc.
  • N-Methylaniline: Key Applications in Oil & Gas, Pharma, and Manufacturing - MSPL.

Sources

Comparative Reactivity and Application Profiling: 3-Ethyl-N-methylaniline vs. N,N-Diethyl-m-toluidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of functional aromatic amines, the subtle structural differences between secondary and tertiary amines dictate their utility in advanced chemical synthesis, drug development, and materials science. This technical guide provides an in-depth mechanistic comparison between 3-Ethyl-N-methylaniline (a secondary amine) and N,N-Diethyl-m-toluidine (a tertiary amine). By analyzing their distinct electronic environments, steric profiles, and redox potentials, we establish the causality behind their respective roles: the former as a highly specific synthetic intermediate in pharmaceutical research[1], and the latter as a robust polymerization accelerator and colorimetric assay reagent[2][3].

Structural and Mechanistic Causality

The Secondary Amine: this compound

This compound (CAS: 71265-20-8) features a secondary amine group with a single methyl substituent on the nitrogen and an ethyl group at the meta position of the benzene ring[4][5].

  • Reactivity Profile: The presence of the active N-H bond makes this compound highly susceptible to further alkylation, acylation, and participation in hydrogen bonding. It acts as a potent nucleophile but is prone to oxidative degradation if not handled in inert environments.

  • Causality in Drug Design: In pharmaceutical synthesis, specifically in the development of Eis (aminoglycoside acetyltransferase) inhibitors for tuberculosis treatment, the secondary amine acts as a critical anchor[1]. The N-H bond allows for precise conformational plasticity, enabling the molecule to adapt to the variable structures of the enzyme's binding pocket while maintaining a rigid-body fit for the rest of the scaffold[1].

The Tertiary Amine: N,N-Diethyl-m-toluidine

N,N-Diethyl-m-toluidine (CAS: 91-67-8) is a tertiary amine characterized by two ethyl groups on the nitrogen and a methyl group at the meta position[6][7].

  • Reactivity Profile: Lacking an N-H bond, it cannot undergo standard acylation. Instead, its reactivity is defined by the high electron density on the nitrogen, augmented by the inductive electron-donating effects of the meta-methyl and N-diethyl groups[6][8].

  • Causality in Polymerization: This compound is an exceptionally efficient electron donor. In the presence of peroxides (like Benzoyl Peroxide, BPO), it readily undergoes a single-electron transfer (SET) to form a radical cation[2][3]. The meta-methyl group provides enough inductive stabilization without introducing the severe steric hindrance that an ortho-methyl group would cause, making it an ideal, intermediate-volatility accelerator for dental resins, bone cements, and cyanoacrylate adhesives[2][3][9].

Quantitative Physicochemical Data

To facilitate material selection, the following table summarizes the key quantitative properties of both compounds, highlighting how the substitution degree impacts their physical state and handling requirements.

PropertyThis compoundN,N-Diethyl-m-toluidine
CAS Number 71265-20-8[4]91-67-8[6][7]
Molecular Formula C9H13N[4]C11H17N[6][7]
Molecular Weight 135.21 g/mol [4]163.26 g/mol [6][7]
Amine Classification Secondary AmineTertiary Amine
Boiling Point ~245 °C (estimated)231-232 °C[7]
Density (at 25 °C) ~0.94 g/mL0.922 g/mL[7]
Primary Application Pharmaceutical intermediate (Eis inhibitors)[1]Polymerization accelerator, Dye intermediate[2][8]

Mechanistic Pathway: Radical Polymerization Acceleration

The most prominent industrial application of N,N-Diethyl-m-toluidine is its role as an amine accelerator. The diagram below illustrates the self-contained logical workflow of the amine-peroxide redox initiation system.

G BPO Benzoyl Peroxide (BPO) (Oxidant) Complex Amine-Peroxide Complex (Charge-Transfer State) BPO->Complex Electron Transfer Amine N,N-Diethyl-m-toluidine (Electron Donor) Amine->Complex Nucleophilic Attack Radicals Initiator Radicals (Benzoyloxy + Amine Radical Cation) Complex->Radicals Homolytic Cleavage Monomer Resin Monomer (e.g., Cyanoacrylate) Radicals->Monomer Initiation Polymer Cross-linked Polymer (Cured Matrix) Monomer->Polymer Propagation & Termination

Mechanistic pathway of N,N-Diethyl-m-toluidine accelerated radical polymerization.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Built-in quality control steps ensure that the causality of the chemical reactions is continuously monitored.

Protocol A: Formulation and Validation of N,N-Diethyl-m-toluidine Accelerated Cyanoacrylate

This protocol details the use of N,N-Diethyl-m-toluidine as a pretreatment accelerator for rapid-curing adhesives[3].

Step 1: Accelerator Solution Preparation

  • Action: Dissolve 0.5% (w/v) N,N-Diethyl-m-toluidine in a highly volatile, non-reactive solvent (e.g., heptane or acetone).

  • Causality: The low concentration prevents polymer chain termination caused by excessive radical recombination, while the volatile solvent ensures rapid evaporation, leaving a uniform monolayer of the tertiary amine on the substrate[3].

Step 2: Substrate Pretreatment

  • Action: Apply 10 µL of the accelerator solution to the target substrate and allow 30 seconds for solvent flash-off.

Step 3: Monomer Application and Curing

  • Action: Apply a standard drop (~20 µL) of ethyl cyanoacrylate monomer to the pretreated area and mate the surfaces.

  • Validation (Self-Validating Step): Monitor the set time. A properly functioning N,N-Diethyl-m-toluidine system will induce a set time of <3 seconds. If the set time exceeds 5 seconds, it indicates amine oxidation (degradation) or solvent entrapment.

  • Instrumental QC: Perform Differential Scanning Calorimetry (DSC) on the cured sample. The absence of a residual exothermic peak during the first heating cycle confirms 100% monomer conversion, validating the accelerator's efficiency.

Protocol B: Nucleophilic Acylation of this compound for Inhibitor Synthesis

This protocol leverages the secondary amine's active N-H bond to synthesize sulfonamide-based Eis inhibitors[1].

Step 1: Reagent Preparation

  • Action: In a flame-dried Schlenk flask under argon, dissolve 1.0 equivalent of the target sulfonyl chloride and 1.2 equivalents of this compound in anhydrous Dichloromethane (DCM)[1].

  • Causality: Argon prevents premature oxidation of the secondary amine. The slight excess of the amine drives the equilibrium forward and can act as a localized base, though an external base is preferred.

Step 2: Base Addition and Reaction

  • Action: Dropwise add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA) at 0 °C. Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Causality: DIPEA acts as a non-nucleophilic proton sponge, neutralizing the HCl byproduct without competing with this compound for the electrophile.

Step 3: Validation and Workup (Self-Validating Step)

  • Action: Perform Thin-Layer Chromatography (TLC) using a 70:30 Hexane:Ethyl Acetate eluent.

  • Validation: The disappearance of the this compound spot (which stains strongly with Ninhydrin due to the secondary amine) and the appearance of a UV-active, Ninhydrin-negative product spot confirms successful N-sulfonylation. Proceed to aqueous wash (0.1 M HCl) to remove residual DIPEA and unreacted starting amine.

References

  • OttoKemi. "N,N-Diethyl-m-toluidine, 98% 91-67-8 India - Laboratory Chemicals." OttoKemi. Available at: [Link]

  • PubChem - NIH. "this compound | C9H13N | CID 14977562." National Institutes of Health. Available at:[Link]

  • Google Patents. "Accelerator for cyanoacrylates - US6251818B1." Google Patents.
  • CORE. "Eis Inhibitors." CORE. Available at: [Link]

Sources

Physicochemical Characterization of N-Ethyl-m-toluidine: A Technical Guide to Refractive Index and Density Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Ethyl-m-toluidine (CAS: 102-27-2) is a highly reactive, secondary aromatic amine that serves as a critical intermediate in the synthesis of advanced agrochemicals, photosensitive materials, and active pharmaceutical ingredients (APIs). Because downstream synthetic pathways—such as fluorosulfurylation or targeted amination—are highly sensitive to reactant purity, rigorous physicochemical profiling of the raw material is non-negotiable.

This whitepaper provides drug development professionals and analytical chemists with an in-depth framework for evaluating the two most critical non-destructive quality attributes of N-Ethyl-m-toluidine: Refractive Index (RI) and Density . By moving beyond basic measurements and understanding the structural causality behind these metrics, laboratories can establish robust, self-validating quality control systems.

Quantitative Physicochemical Profile

The following table synthesizes the baseline quantitative data for pure N-Ethyl-m-toluidine. These metrics serve as the absolute reference standards for batch validation.

PropertyValue / SpecificationReference Standard
Molecular Formula C₉H₁₃N-
Molar Mass 135.21 g/mol -
Appearance Colorless to light amber/yellow liquidVisual Inspection
Density (ρ) 0.957 g/mL at 25 °C[1]
Refractive Index (n²⁰/D) 1.546[1]
Boiling Point 221 °C – 228 °C[2],[3]
Flash Point 89 °C (Closed Cup)[1]
Water Solubility 1131 mg/L at 20 °C[2]

Mechanistic Insights: The Causality of Physicochemical Metrics

To expertly validate a batch of N-Ethyl-m-toluidine, an analytical scientist must understand why the molecule exhibits its specific refractive index and density, and how structural degradation alters these values.

The Structural Basis of Refractive Index (n²⁰/D = 1.546)

The refractive index of 1.546[3] is notably high for a low-molecular-weight organic liquid. This is directly caused by the highly delocalized π-electron cloud of the aromatic toluene ring, which interacts strongly with the electromagnetic field of light. Furthermore, the lone pair of electrons on the secondary amine nitrogen participates in resonance with the aromatic ring, increasing the molecule's overall polarizability.

Diagnostic Value: If the N-Ethyl-m-toluidine batch is contaminated with unreacted primary amines (e.g., m-toluidine) or has undergone oxidative degradation into N-oxides, the electron delocalization network is disrupted. This causes a measurable shift in molar refractivity. Therefore, measuring RI is a highly sensitive, immediate indicator of molecular integrity.

The Structural Basis of Density (ρ = 0.957 g/mL)

At 0.957 g/mL (25 °C)[1], N-Ethyl-m-toluidine is slightly less dense than water. The causality here lies in intermolecular packing. While primary amines can form extensive, tightly packed hydrogen-bond networks, the N-ethyl substitution and the meta-methyl group introduce significant steric hindrance. This prevents the molecules from packing densely, lowering the specific gravity.

Diagnostic Value: The presence of moisture (water density ~1.00 g/mL) or heavier synthetic byproducts will artificially inflate the density of the sample, making high-precision densitometry an excellent orthogonal check to RI.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following methodologies are designed as self-validating systems. Every measurement must be bracketed by calibration steps to isolate the variable being tested from environmental or instrumental artifacts.

Protocol A: High-Precision Density Determination

Methodology: Oscillating U-Tube Densitometry Causality for Choice: Traditional pycnometers are prone to evaporative losses and user-dependent meniscus reading errors. Oscillating U-tube densitometers measure the change in resonance frequency of a glass tube, providing 5-digit precision independent of user technique.

Step-by-Step Workflow:

  • System Purge & Baseline Calibration: Flush the U-tube with ultra-pure deionized water, followed by dry air. Measure the density of the water at exactly 25.0 °C. The system must read 0.99704 ± 0.00005 g/mL. If it does not, the system is contaminated or out of calibration; do not proceed.

  • Sample Introduction: Inject 2.0 mL of N-Ethyl-m-toluidine into the U-tube using a Luer-lock syringe, ensuring absolutely no micro-bubbles are introduced.

  • Strict Thermal Equilibration: Allow the instrument's Peltier thermostat to stabilize the sample at exactly 25.0 °C ± 0.01 °C. (Causality: Organic liquids possess high thermal expansion coefficients. A temperature variance of just 1 °C will alter the density reading by approximately 0.001 g/mL, leading to false-positive rejections).

  • Data Acquisition: Record the resonance frequency and the calculated density. A pure batch will yield a density of 0.957 g/mL[1].

Protocol B: Refractive Index Measurement

Methodology: Digital Abbe Refractometry Causality for Choice: The specification "n²⁰/D" mandates a temperature of 20.0 °C and the use of the sodium D-line wavelength (589.3 nm). Utilizing a specific monochromatic wavelength eliminates chromatic dispersion errors, ensuring absolute reproducibility.

Step-by-Step Workflow:

  • Optical Calibration: Clean the measurement prism with absolute ethanol and let it evaporate. Apply a certified reference standard (e.g., pure toluene or ultra-pure water) and verify the baseline RI at 20.0 °C.

  • Sample Application: Apply 0.5 mL of N-Ethyl-m-toluidine to the lower prism. Close the upper illumination prism slowly to spread the liquid into a continuous, thin film without air pockets.

  • Thermal Stabilization: Wait exactly 120 seconds for the thin film to reach thermal equilibrium with the prism's internal water bath (set to 20.0 °C).

  • Measurement: Read the refractive index. The accepted literature value is 1.546[3]. A deviation greater than ± 0.002 indicates unacceptable levels of impurities or oxidation.

Quality Control Workflow Visualization

The following diagram illustrates the logical gating system for batch approval based on the orthogonal validation of both physicochemical properties.

QC_Workflow Start Raw N-Ethyl-m-toluidine Batch Reception Thermal Thermal Equilibration (20.0 °C for RI / 25.0 °C for ρ) Start->Thermal Density Density Measurement Oscillating U-Tube Thermal->Density RI Refractive Index (n20/D) Digital Refractometer Thermal->RI Compare Data Synthesis & Literature Comparison Density->Compare ρ = 0.957 g/mL RI->Compare n20/D = 1.546 Pass Batch Approved (Purity >98.0%) Compare->Pass Matches Specs Fail Batch Rejected (Impurity Detected) Compare->Fail Deviates >0.002

Quality Control Workflow for N-Ethyl-m-toluidine Physicochemical Validation.

Critical Safety & Handling Directives

N-Ethyl-m-toluidine is classified under GHS as highly toxic (Danger). It is toxic if swallowed (H301), in contact with skin (H311), or if inhaled (H331)[1].

  • Containment: All sampling and analytical transfers must be conducted within a certified Class II fume hood.

  • PPE: Operators must wear heavy-duty nitrile gloves, chemical splash goggles, and a lab coat. In industrial settings where vapor exposure cannot be excluded, an ABEK (EN14387) respirator filter is mandatory[1].

  • Environmental: The substance is harmful to aquatic life with long-lasting effects; never dispose of analytical samples in standard aqueous waste streams[2].

References

Sources

Technical Safety Guide: N-Ethyl-3-methylaniline (CAS 102-27-2)

[1][2]

Document Control:

  • Target Analyte: N-Ethyl-3-methylaniline (N-Ethyl-m-toluidine)[1][2]

  • CAS Registry Number: 102-27-2[3][1][2][4][5][6]

  • Primary Application: Organic synthesis intermediate, dye coupling agent (color chemistry).

  • Risk Profile: High (Acute Toxicity & Specific Target Organ Toxicity).

Executive Risk Assessment

N-Ethyl-3-methylaniline is not merely a "toxic liquid"; it is a potent methemoglobinemia inducer . Unlike simple corrosives that cause immediate surface damage, this aromatic amine acts systemically. Upon absorption (skin, inhalation, or ingestion), it undergoes metabolic N-hydroxylation in the liver. The resulting metabolites oxidize hemoglobin (


7

Critical Warning: The latency period for symptoms can range from 2 to 4 hours .[8] A researcher may feel fine immediately after a splash, only to collapse from hypoxia later.

Mechanism of Toxicity (The "Why")

To understand the safety protocols, one must understand the biological mechanism. The danger lies in the liver's attempt to detoxify the compound.

Methemoglobinemia_PathwayCompoundN-Ethyl-3-methylaniline(Absorbed)LiverHepatic Metabolism(CYP450 Enzymes)Compound->LiverCirculationMetaboliteN-Hydroxy Metabolites(Active Oxidizers)Liver->MetaboliteN-HydroxylationHgbHemoglobin (Fe2+)(O2 Transport)Metabolite->HgbRedox CyclingMetHbMethemoglobin (Fe3+)(Inert for O2)Hgb->MetHbOxidationHypoxiaCellular Hypoxia(Cyanosis/Death)MetHb->HypoxiaLoss of O2 Binding

Figure 1: The metabolic activation pathway converting N-Ethyl-3-methylaniline into a blood toxin.

Physicochemical Characterization

Accurate physical data is the foundation of exposure control. N-Ethyl-3-methylaniline is a lipophilic liquid, meaning it rapidly penetrates intact skin .

PropertyValueOperational Implication
Appearance Clear to amber liquidDarkens upon oxidation; store under inert gas.
Boiling Point ~221°C (429.8°F)Low volatility at RT, but heating generates toxic vapors.
Flash Point ~89°C (192°F)Combustible. Do not use near open flames or hot plates >80°C.
Density 0.957 g/mLSlightly less dense than water; floats during aqueous spills.
Solubility Insoluble in waterWater alone is ineffective for cleaning; use ethanol/surfactants.
Vapor Pressure < 0.1 mmHg @ 20°CInhalation risk increases significantly during evaporation/distillation.

Operational Control & Exposure Mitigation

Standard Operating Procedure (SOP) Requirement: All handling must occur within a certified chemical fume hood.

Glove Selection Protocol (Self-Validating)

Do not rely on standard nitrile gloves. Aromatic amines can permeate thin nitrile (< 4 mil) in minutes.

  • Splash Protection: Double-gloved Nitrile (minimum 0.11 mm each). Change immediately upon contact.

  • Immersion/High Risk: Silver Shield (Laminate) or Viton®.

Safe Handling Workflow

The following workflow minimizes the risk of droplet generation and surface contamination.

Handling_WorkflowStartStart: Reagent RetrievalCheckCheck PPE:Double Nitrile or Viton?Start->CheckTransferTransfer in Fume Hood(Sash < 18 inches)Check->TransferVerifiedWasteWaste Disposal:Segregated Liquid WasteTransfer->WasteExcess ReagentDeconDecontaminate Surfaces(Ethanol + Soap)Waste->Decon

Figure 2: Sequential workflow for safe aliquoting and disposal.

Storage Integrity
  • Atmosphere: Store under Nitrogen or Argon. The amine functionality oxidizes in air, degrading purity and potentially forming more toxic byproducts.

  • Incompatibility: Segregate from strong oxidizers (peroxides, nitrates) and acids. Reaction with acids is exothermic; reaction with oxidizers may be violent.

Emergency Response & Decontamination

In the event of exposure, speed is critical, but correct action is vital.

Medical Management (Methemoglobinemia)

If a researcher shows signs of cyanosis (blue lips/fingernails), dizziness , or chocolate-brown blood :

  • Immediate Action: Remove from exposure source. Administer 100% Oxygen.

  • Clinical Intervention: The specific antidote is Methylene Blue (1-2 mg/kg IV).

    • Note: Methylene blue is contraindicated in patients with G6PD deficiency.

Spill Remediation Protocol

Do not use water initially. The compound is hydrophobic and will spread.

  • Evacuate: Clear the immediate area (10-meter radius).

  • PPE: Don full-face respirator (ABEK filter) and chemical-resistant suit/boots.

  • Absorb: Use vermiculite, dry sand, or specialized organic absorbent pads.

  • Clean: Once bulk liquid is removed, scrub area with an ethanolic soap solution to emulsify residues.

Spill_ResponseSpillSpill DetectedAssessVolume > 100mL?Spill->AssessMajorEvacuate LabCall HAZMATAssess->MajorYesMinorIsolate AreaDon PPEAssess->MinorNoAbsorbApply VermiculiteMinor->AbsorbDisposeSeal in HazWasteLabel 'Toxic Amine'Absorb->Dispose

Figure 3: Decision logic for spill containment and cleanup.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7603, N-Ethyl-3-methylaniline. PubChem. Available at: [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: N-ethyl-m-toluidine.[2] ECHA.[2][9] Available at: [Link]

N-Ethyl-m-toluidine boiling point and flash point values

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic profile, safety engineering, and synthetic utility of N-Ethyl-m-toluidine.

Thermodynamic Profile, Process Safety, and Synthetic Utility

Executive Summary

N-Ethyl-m-toluidine (N-Ethyl-3-methylaniline) is a critical aromatic amine intermediate used primarily in the synthesis of azo dyes, agrochemicals, and pharmaceutical precursors.[1][2] Its handling requires precise control of thermal parameters due to its combustibility and toxicological profile (methemoglobinemia risk).[2] This guide provides validated physicochemical data, specifically focusing on Boiling Point (BP) and Flash Point (FP) , to support process engineers and researchers in designing safe distillation and reaction protocols.

Physicochemical Characterization

The following data represents the consensus of authoritative literature and industrial certificates of analysis (CoA).

PropertyValueTest Method / Condition
Boiling Point 221 °C (429.8 °F)Atmospheric (760 mmHg) [1][2]
Flash Point 89 °C (192.2 °F)Closed Cup (Pensky-Martens) [3][4]
Density 0.957 g/mLat 25 °C [2]
Refractive Index

1.546
at 20 °C [2]
Vapor Pressure ~0.094 mmHgat 25 °C (Estimated) [5]
Appearance Colorless to light amber liquidVisual inspection
Solubility Soluble in ethanol, ether; Insoluble in water-

Critical Note on Data Variance: While primary sources cite a flash point of 89 °C (Closed Cup), some secondary industrial sources list values as high as 104 °C. For safety engineering and regulatory classification (GHS), the lower value (89 °C ) must be used to establish the "Combustible Liquid, Class IIIA" designation.

Thermodynamic Analysis & Distillation Dynamics
3.1 Boiling Point and Vacuum Distillation

The high atmospheric boiling point (221 °C) of N-Ethyl-m-toluidine poses a risk of thermal degradation during purification. Consequently, vacuum distillation is the standard method for isolation.

  • Atmospheric BP: 221 °C[3]

  • Reduced Pressure BP (Literature): 139–141 °C (Pressure unspecified, estimated at ~15 mmHg based on Trouton's Rule and nomograph extrapolation).

Process Implication: To avoid oxidation and tar formation, distillation should be conducted under reduced pressure (<20 mmHg). The relationship between vapor pressure and temperature follows the Clausius-Clapeyron principle, necessitating a vacuum setup to lower the boiling threshold below 150 °C.

3.2 Vapor-Liquid Equilibrium (VLE) Logic

The following diagram illustrates the logical flow for determining the optimal distillation setup based on the compound's thermal properties.

DistillationLogic Start Crude N-Ethyl-m-toluidine (Post-Synthesis) CheckBP Check BP @ 760 mmHg (221 °C) Start->CheckBP Risk Risk: Thermal Decomposition & Oxidation > 180 °C CheckBP->Risk High Temp Decision Apply Vacuum (Clausius-Clapeyron) Risk->Decision Mitigation Setup1 Target BP: 139-141 °C Pressure: ~15 mmHg Decision->Setup1 Standard Vac Setup2 Target BP: <100 °C Pressure: <2 mmHg Decision->Setup2 High Vac Process Fractional Distillation (Vigreux Column) Setup1->Process Setup2->Process Product Pure Distillate (>98% GC) Process->Product

Figure 1: Decision logic for the purification of N-Ethyl-m-toluidine, prioritizing thermal stability via vacuum distillation.

Safety Engineering: Flash Point & Flammability
4.1 Flash Point Determination

The flash point of 89 °C places N-Ethyl-m-toluidine in the Combustible Liquid category.[3] It does not ignite readily at room temperature but will release ignitable vapors when heated during processing or synthesis.

Experimental Protocol (Closed Cup):

  • Equipment: Pensky-Martens Closed Cup Tester (ASTM D93).

  • Sample Prep: Fill the cup to the mark with N-Ethyl-m-toluidine. Ensure the sample is dehydrated (water affects vapor pressure).

  • Heating: Heat the sample at a rate of 5–6 °C/min while stirring at 90–120 rpm.

  • Ignition Source: Apply the test flame every 1 °C or 2 °C rise.

  • Endpoint: Record the temperature at which a distinct flash is observed inside the cup.

4.2 Handling Implications[2]
  • Static Electricity: As an organic amine, charge accumulation is possible during transfer. Grounding and bonding of containers are mandatory.

  • Storage: Store under an inert atmosphere (Nitrogen or Argon) to prevent oxidation, which can darken the liquid and potentially lower the auto-ignition temperature over time.

Synthetic Utility & Applications

N-Ethyl-m-toluidine serves as a vital "coupling component" in the synthesis of azo dyes. The ethyl group on the nitrogen increases the electron density of the aromatic ring, facilitating electrophilic aromatic substitution.

Primary Synthesis Route (Reductive Amination): A common industrial route involves the reaction of m-toluidine with acetaldehyde in the presence of a hydrogenation catalyst, or alkylation with ethyl bromide.

SynthesisWorkflow Reactants m-Toluidine + Ethyl Bromide Reaction N-Alkylation (Reflux, Base cat.) Reactants->Reaction Quench Quench / Neutralize (NaOH Wash) Reaction->Quench PhaseSep Phase Separation (Organic Layer) Quench->PhaseSep Dry Drying (Na2SO4) PhaseSep->Dry Distill Vacuum Distillation (Purification) Dry->Distill Final N-Ethyl-m-toluidine (Target) Distill->Final

Figure 2: Synthetic workflow for the production and isolation of N-Ethyl-m-toluidine.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7603, N-ethyl-3-methylaniline. Retrieved from [Link]

Sources

N-Ethyl-m-toluidine: Metabolic Activation & Methemoglobinemia Risk Assessment

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Ethyl-m-toluidine (CAS 102-27-2) is a secondary aromatic amine widely utilized as an intermediate in the synthesis of dyes (e.g., Acid Blue 40) and pharmaceuticals. While its utility in organic synthesis is well-documented, its toxicological profile presents a specific, lethal hazard: chemical-induced methemoglobinemia .

Unlike direct oxidants, N-Ethyl-m-toluidine is a pro-toxicant. It requires metabolic activation—primarily via hepatic Cytochrome P450 and Flavin-containing Monooxygenases (FMO)—to generate reactive N-hydroxylated metabolites. These metabolites initiate a redox cycle within erythrocytes, oxidizing ferrous hemoglobin (Fe²⁺) to the non-functional ferric state (Fe³⁺), leading to "silent hypoxia" where pulse oximetry often provides false reassurance.

This guide details the mechanism of bioactivation, diagnostic markers, and validated experimental protocols for assessing hemotoxicity in drug development and industrial safety contexts.

Chemical & Toxicological Profile

PropertyDataRelevance
IUPAC Name N-Ethyl-3-methylanilineStructural basis for toxicity
CAS Number 102-27-2Unique Identifier
Molecular Formula C₉H₁₃NLipophilic, crosses membranes easily
Boiling Point 221°CLow volatility, but skin absorption is high
LD50 (Oral, Rat) 580 mg/kgModerate acute toxicity
LD50 (Oral, Mouse) 280 mg/kgHigher sensitivity in mice
Primary Hazard MethemoglobinemiaOxidation of Hb Fe²⁺

Fe³⁺
Occupational Limit Not established (OSHA)Treat as hazardous (Skin notation recommended)

Structural Alert: The presence of a secondary amine attached to a benzene ring (aniline derivative) is a classic structural alert for methemoglobinemia. The ethyl group increases lipophilicity compared to the parent toluidine, potentially enhancing CNS penetration and erythrocyte uptake.

Mechanism of Action: The "Lethal Synthesis"

The toxicity of N-Ethyl-m-toluidine is not intrinsic to the parent molecule but is a result of "lethal synthesis" via Phase I metabolism.

Metabolic Activation

Upon systemic absorption, the compound undergoes N-hydroxylation in the liver. This reaction is catalyzed by CYP450 isoforms (primarily CYP2E1 and CYP1A2) and Flavin-containing Monooxygenases (FMO) .

  • Reaction:

    
    
    
  • Product: N-Hydroxy-N-ethyl-m-toluidine (Phenylhydroxylamine derivative).

Erythrocyte Redox Cycling

The N-hydroxy metabolite enters the red blood cell and reacts with Oxyhemoglobin (HbO₂). This is a co-oxidation reaction:

  • Oxidation: The N-hydroxy metabolite reduces oxygen bound to Hb, forming the Nitroso intermediate (

    
    ) and Methemoglobin (
    
    
    
    ).
  • Recycling: The Nitroso intermediate is reduced back to the N-hydroxy form by erythrocyte diaphorases (NADH-dependent), allowing a single molecule of the toxicant to oxidize many molecules of hemoglobin.

Visualization: Metabolic & Redox Pathway

MetHb_Pathway cluster_RBC Erythrocyte Redox Cycle Parent N-Ethyl-m-toluidine (Parent) Liver Hepatic Microsomes (CYP2E1 / CYP1A2) Parent->Liver Absorption Metabolite N-Hydroxy-N-ethyl-m-toluidine (Active Toxicant) Liver->Metabolite N-Hydroxylation RBC Erythrocyte Cytosol Metabolite->RBC Transport Nitroso Nitroso Intermediate (R-N=O) Metabolite->Nitroso Co-oxidation HbFe2 Hb-Fe²⁺ (OxyHb) MetHb Hb-Fe³⁺ (MetHb) HbFe2->MetHb Oxidation Nitroso->Metabolite Diaphorase (NADH)

Figure 1: The mechanism of bioactivation and the autocatalytic redox cycle within the red blood cell.

Clinical Diagnostics: The "Saturation Gap"

Researchers and safety officers must recognize that standard pulse oximetry is unreliable for N-Ethyl-m-toluidine exposure.

  • The Saturation Gap: Standard pulse oximeters measure light absorption at 660 nm and 940 nm. Methemoglobin absorbs light at both wavelengths (absorbance ratio ~1.0), causing the oximeter to default to a reading of ~85%, regardless of the true oxygen saturation.

  • Refractory Cyanosis: Patients appear blue (cyanotic) but do not respond to supplemental oxygen because the issue is not lack of oxygen in the lungs, but the inability of hemoglobin to bind it.

  • Chocolate Brown Blood: A gross visual inspection of arterial blood showing a dark, chocolate hue is a pathognomonic sign.

Diagnostic Standard: Co-oximetry (Multi-wavelength spectrophotometry) is required to specifically measure MetHb percentage.

Experimental Protocols

Protocol A: In Vitro Microsome-Assisted Hemotoxicity Assay

Purpose: To assess the methemoglobin-inducing potential of N-Ethyl-m-toluidine or its derivatives during lead optimization.

Principle: Since the parent compound is not directly oxidative, liver microsomes are used to generate the reactive metabolite in situ in the presence of erythrocytes.

Reagents:

  • Pooled Human or Rat Erythrocytes (washed 3x in PBS).

  • Rat Liver S9 Fraction or Microsomes (induced with Phenobarbital/Beta-naphthoflavone for high CYP activity).

  • NADPH Regenerating System (G6P, G6PD, NADP+).

  • Test Compound: N-Ethyl-m-toluidine (dissolved in DMSO, final conc <0.5%).

Procedure:

  • Preparation: Dilute erythrocytes to a 40% hematocrit in PBS (pH 7.4).

  • Activation Mix: Combine 50 µL S9 fraction, 50 µL NADPH regenerating system, and 10 µL test compound (10-500 µM range).

  • Incubation: Incubate Activation Mix at 37°C for 15 minutes to generate metabolites.

  • Exposure: Add 100 µL of the pre-incubated Activation Mix to 900 µL of erythrocyte suspension.

  • Monitoring: Incubate at 37°C. Aliquot samples at 0, 30, 60, and 120 minutes.

  • Quantification: Lyse aliquots with 1% Triton X-100. Measure MetHb using a Co-oximeter or the Evelyn-Malloy method (absorbance at 630 nm before and after cyanide addition).

Validation Criteria: Positive control (Dapsone or Aniline) must induce >15% MetHb within 60 minutes.

Protocol B: Emergency Reversal (Methylene Blue)

Purpose: Standard operating procedure for acute exposure management.

Mechanism: Methylene Blue acts as an electron carrier. It is reduced by NADPH-MetHb Reductase to Leucomethylene Blue , which then non-enzymatically reduces MetHb (Fe³⁺) back to Hb (Fe²⁺).

Dosing Regimen:

  • Indication: MetHb > 20-30% or symptomatic (dyspnea, mental status changes).

  • Dosage: 1-2 mg/kg (0.1-0.2 mL/kg of 1% solution) IV over 5 minutes.

  • Contraindication: G6PD Deficiency . In G6PD-deficient individuals, Methylene Blue cannot be reduced and becomes a painful oxidant itself, worsening hemolysis.

Risk Management & Decision Logic

Laboratory and manufacturing personnel must follow a strict decision tree when exposure is suspected.

Treatment_Logic Exposure Suspected Exposure (Skin/Inhalation) Assess Assess Clinical Status (Cyanosis, Headache, SpO2) Exposure->Assess CoOx Perform Co-oximetry Assess->CoOx LevelLow MetHb < 20% Asymptomatic CoOx->LevelLow LevelHigh MetHb > 20% OR Symptomatic CoOx->LevelHigh Observe Observation & O2 Support Repeat Labs q2h LevelLow->Observe G6PD_Check Check G6PD Status LevelHigh->G6PD_Check MB_Tx Administer Methylene Blue 1-2 mg/kg IV G6PD_Check->MB_Tx Normal Alt_Tx Exchange Transfusion OR Hyperbaric Oxygen G6PD_Check->Alt_Tx Deficient / Unknown

Figure 2: Clinical decision algorithm for managing N-Ethyl-m-toluidine toxicity.

References

  • Material Safety Data Sheet - N-Ethyl-m-toluidine . Cole-Parmer. Available at: [Link]

  • Methemoglobinemia due to ingestion of N,N-dimethyl-p-toluidine . Annals of Emergency Medicine, 1988. Available at: [Link]

  • Methemoglobin Formation and Characterization of Hemoglobin Adducts of Carcinogenic Aromatic Amines . Chemical Research in Toxicology, 2016.[1] Available at: [Link]

  • Methemoglobinemia-Inducing Agents Poisoning . Current Medical Diagnosis & Treatment 2025, McGraw Hill. Available at: [Link]

  • The metabolism of 4-substituted N-ethyl-N-methylanilines . Xenobiotica, 2008. Available at: [Link]

Sources

Methodological & Application

N-Ethyl-m-toluidine as intermediate for Disperse Blue 3 dye

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the synthesis and application of N-Ethyl-m-toluidine in the context of Disperse Blue dye manufacturing.

Executive Summary & Mechanistic Context

In industrial dye chemistry, commercial nomenclature often masks complex chemical realities. C.I. Disperse Blue 3 (CAS 2475-46-9) is classically an anthraquinone derivative (1-methylamino-4-ethanolaminoanthraquinone) . However, anthraquinone dyes are increasingly scrutinized due to high manufacturing costs, environmental toxicity, and relatively low tinctorial strength. To circumvent these issues, the textile and dye industries frequently synthesize high-performance azo-based shade matches (such as Disperse Blue 102, 106, or proprietary blends) as functional, economical replacements for Disperse Blue 3.

N-Ethyl-m-toluidine (CAS 102-27-2) is the foundational intermediate for these azo-based Disperse Blue equivalents. It acts as an electron-rich precursor that, upon hydroxyethylation, becomes a highly reactive coupling component. When coupled with a heterocyclic diazonium salt (e.g., 2-amino-5-nitrothiazole), it yields deep blue dyes with superior exhaustion and build-up properties on hydrophobic fibers like polyester . This application note details the autonomous, self-validating protocols for synthesizing N-ethyl-m-toluidine and its downstream conversion into a Disperse Blue dye coupler.

Chemical Pathways

ChemicalPathway Node1 m-Toluidine Node2 N-Ethyl-m-toluidine (Key Intermediate) Node1->Node2 Reductive Amination Node3 N-Ethyl-N-(2-hydroxyethyl) -m-toluidine (Coupler) Node2->Node3 Hydroxyethylation (+ 2-Chloroethanol) Node4 Azo Disperse Blue (DB3 Shade Match) Node3->Node4 Azo Coupling (+ Diazonium Salt)

Fig 1: Synthetic pathway from m-toluidine to Azo Disperse Blue dyes acting as DB3 equivalents.

Experimental Protocols

Protocol A: Synthesis of N-Ethyl-m-toluidine via Reductive Amination

Causality & Design: Classical direct alkylation of m-toluidine with ethyl bromide frequently results in over-alkylation, yielding the tertiary amine N,N-diethyl-m-toluidine as an undesirable byproduct. Reductive amination utilizing acetaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃) is selected here. NaBH(OAc)₃ is a mild, selective reducing agent that targets the intermediate imine without reducing the aldehyde, ensuring high mono-alkylation selectivity .

Step-by-Step Methodology:

  • Imine Formation: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.7 g (0.1 mol) of m-toluidine in 150 mL of anhydrous dichloromethane (DCM). Slowly add 4.8 g (0.11 mol) of acetaldehyde.

  • Validation Point: Stir at room temperature for 45 minutes. Validate imine formation via Thin Layer Chromatography (TLC) using Hexane:EtOAc (8:2); the primary amine spot (lower Rf) must completely disappear before proceeding.

  • Selective Reduction: Prepare a suspension of 31.8 g (0.15 mol) of NaBH(OAc)₃ in 50 mL DCM. Add this suspension portion-wise to the reaction mixture over 30 minutes to control the mild exotherm.

  • Quenching: Stir for an additional 2 hours at room temperature. Quench the reaction by slowly adding 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via vacuum distillation to yield pure N-ethyl-m-toluidine as a pale yellow oil.

Workflow Step1 1. Imine Formation m-Toluidine + Acetaldehyde Step2 2. Selective Reduction Add NaBH(OAc)3 at 25°C Step1->Step2 Step3 3. Workup & Extraction DCM / Brine Wash Step2->Step3 Step4 4. Purification Vacuum Distillation Step3->Step4

Fig 2: Step-by-step laboratory workflow for the selective N-ethylation of m-toluidine.

Protocol B: Conversion to Dye Coupler (N-Ethyl-N-(2-hydroxyethyl)-m-toluidine)

Causality & Design: To function as an effective "disperse" dye, the final molecule requires a polar group to facilitate aqueous dispersion during the high-temperature dyeing process. Hydroxyethylation achieves this. 2-Chloroethanol is utilized as the alkylating agent, with calcium carbonate (CaCO₃) acting as an acid scavenger to neutralize the generated HCl without hydrolyzing the alkyl halide.

Step-by-Step Methodology:

  • Reaction Setup: In a high-pressure reactor or reflux setup, combine 13.5 g (0.1 mol) of N-ethyl-m-toluidine, 9.6 g (0.12 mol) of 2-chloroethanol, and 6.0 g of CaCO₃ in 50 mL of water.

  • Heating: Heat the mixture to 100 °C under vigorous stirring for 12 hours.

  • Validation Point: Monitor the reaction via GC-MS or HPLC. The reaction is considered complete when >95% conversion of the secondary amine is achieved.

  • Isolation: Cool to room temperature, filter out unreacted CaCO₃, and extract the product with ethyl acetate. Wash with distilled water, dry, and concentrate to obtain the coupler.

Protocol C: Diazotization and Azo Coupling (DB3 Equivalent Synthesis)

Causality & Design: The synthesis of deep blue azo dyes requires a highly electrophilic diazonium salt. 2-Amino-5-nitrothiazole is a very weak base and cannot be diazotized in standard aqueous HCl. It requires nitrosylsulfuric acid in concentrated H₂SO₄ to generate the active nitrosonium ion (NO⁺) necessary for effective diazotization .

Step-by-Step Methodology:

  • Diazotization: Dissolve 14.5 g (0.1 mol) of 2-amino-5-nitrothiazole in 50 mL of 50% H₂SO₄. Cool the solution to 0–5 °C. Slowly add 31.7 g of 40% nitrosylsulfuric acid dropwise.

  • Validation Point: Maintain the temperature strictly below 5 °C. Test with starch-iodide paper to ensure a slight excess of nitrous acid, indicating complete diazotization.

  • Coupling: Dissolve 17.9 g (0.1 mol) of the N-ethyl-N-(2-hydroxyethyl)-m-toluidine coupler in dilute acetic acid. Cool to 0 °C.

  • Reaction: Slowly add the diazonium solution to the coupler solution. Adjust the pH to 4–5 using sodium acetate. The deep blue dye precipitates immediately.

  • Filtration: Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

Quantitative Data Summary

The table below summarizes the expected yields, purities, and analytical markers across the three synthetic protocols, providing a benchmark for laboratory reproducibility.

ParameterProtocol A (N-Ethylation)Protocol B (Hydroxyethylation)Protocol C (Azo Coupling)
Target Compound N-Ethyl-m-toluidineN-Ethyl-N-(2-hydroxyethyl)-m-toluidineAzo Disperse Blue Dye
Yield (%) 88 - 92%85 - 89%90 - 95%
Purity (HPLC/GC) > 98%> 96%> 95%
Reaction Time 2.75 hours12 hours3 hours
Key Analytical Marker bp: 221 °Cbp: 305 °Cλmax: ~596 nm

(Note: The λmax of ~596 nm achieved in Protocol C closely mimics the absorption profile of traditional anthraquinone Disperse Blue 3, validating its use as a commercial shade match).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 17191, C.I. Disperse Blue 3." PubChem. Available at:[Link]

  • Google Patents. "US5652344A - 2-amino-5-nitrothiazole derived monoazo disperse dyes." Google Patents.

Synthesis of N-Ethyl-N-hydroxyethyl-m-toluidine from 3-Ethyl-n-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis Strategies for N-Ethyl-N-hydroxyethyl-m-toluidine Subtitle: Navigating Structural Complexities: From Theoretical Transalkylation to Industry-Standard Protocols

Executive Summary & Structural Analysis

The synthesis of N-Ethyl-N-hydroxyethyl-m-toluidine (CAS 91-88-3)[1] from 3-Ethyl-N-methylaniline presents a profound structural and thermodynamic challenge. As a Senior Application Scientist, it is critical to immediately identify the structural divergence between the starting material and the target molecule:

  • Starting Material (this compound): Features a 3-ethyl substituent on the aromatic ring and an N-methyl group.

  • Target Molecule (N-Ethyl-N-hydroxyethyl-m-toluidine): Requires a 3-methyl substituent (m-toluidine core), an N-ethyl group, and an N-hydroxyethyl group.

Direct conversion is synthetically prohibitive. The aromatic carbon-carbon bond of the 3-ethyl group is highly inert and cannot be simply "demethylated" to a methyl group. Similarly, the N-CH3 bond has a high bond dissociation energy. Therefore, achieving this specific transformation requires a complex, multi-step "deconstruction and reconstruction" pathway. To provide a comprehensive guide, this application note details both the theoretical pathway required to satisfy this specific transformation, as well as the highly efficient, industry-standard protocol utilized in commercial drug development and dye synthesis.

Mechanistic Rationale: The Theoretical Transalkylation Pathway

To convert this compound to the target molecule, one must overcome the inertness of the alkyl substituents through a 7-step sequence. The causality behind these experimental choices is rooted in fundamental organic chemistry principles:

  • N-Demethylation: The N-methyl group must be removed. This is typically achieved using 1-chloroethyl chloroformate (ACE-Cl) followed by methanolysis to yield 3-ethylaniline.

  • Amine Protection: Before modifying the aromatic ring, the free amine must be protected (e.g., via Boc anhydride or acetylation) to prevent complete oxidative degradation of the nitrogen center in the next step.

  • Benzylic Oxidation (Ethyl → Carboxyl): The 3-ethyl group must be shortened to a 3-methyl group. Because direct C-C cleavage is impossible, the ethyl group is exhaustively oxidized to a carboxylic acid. As demonstrated in large-scale pharmaceutical oxidations of ethylbenzene to benzoic acid, this requires harsh conditions using strong oxidants like KMnO4 under heat[2].

  • Reduction (Carboxyl → Methyl): The resulting 3-carboxyl group is reduced back to a methyl group (forming the m-toluidine core) using a strong reducing agent such as Borane-THF (BH3·THF), which reduces the carboxylic acid to a benzylic alcohol, followed by catalytic hydrogenation.

  • Deprotection: The protecting group is removed to yield the intermediate m-Toluidine .

  • N-Ethylation: The primary amine is reacted with ethyl bromide to form N-ethyl-m-toluidine.

  • N-Hydroxyethylation: The secondary amine undergoes N-alkylation with ethylene oxide to yield the final product[3].

The Industry-Standard Protocol

Because the theoretical route described above suffers from poor atom economy and low yields (<5% overall), field-proven industrial synthesis bypasses this compound entirely. Instead, the process begins directly with commercial m-Toluidine , reducing the synthesis to two highly efficient steps: N-ethylation followed by N-hydroxyethylation.

Quantitative Pathway Comparison
MetricTheoretical Route (from this compound)Industry-Standard Route (from m-Toluidine)
Number of Steps 72
Estimated Overall Yield < 5%> 85%
Atom Economy Extremely Low (High waste from protection/deprotection and oxidation/reduction steps)High (Direct addition of ethylene oxide is 100% atom economical)
Key Reagents ACE-Cl, Boc2O, KMnO4, BH3-THF, EtBr, Ethylene OxideEthyl Bromide, Ethylene Oxide
Scalability Not viable for commercial productionFully scalable (Standard industrial process)

Self-Validating Experimental Protocol: N-Hydroxyethylation

The following protocol details the final, most critical step of the industry-standard route: the N-hydroxyethylation of N-ethyl-m-toluidine using ethylene oxide[3].

Principle of Self-Validation: This protocol is designed as a self-validating system. It utilizes thermodynamic feedback (exotherm monitoring) and real-time chromatographic shifts to ensure reaction fidelity without requiring offline LC-MS during the run.

Materials:

  • N-Ethyl-m-toluidine (1.0 equivalent)

  • Ethylene Oxide gas (1.1 equivalents)

  • Glacial Acetic Acid (Catalytic, 0.05 equivalents)

Step-by-Step Methodology:

  • Preparation: Charge a high-pressure, stainless-steel autoclave with N-ethyl-m-toluidine and the glacial acetic acid catalyst. Purge the vessel three times with inert Nitrogen (N2) to displace oxygen.

  • Thermal Initiation: Heat the stirred mixture to 45°C.

  • Electrophile Introduction: Slowly introduce ethylene oxide gas into the reactor, maintaining an internal pressure of 2-3 bar.

  • Thermodynamic Self-Validation: Ethylene oxide ring-opening is highly exothermic. Validation Check: Monitor the internal temperature probe. A steady rise to 50–55°C confirms active nucleophilic attack and ring-opening. Causality: If the temperature drops, the reaction has stalled; halt gas addition immediately to prevent dangerous accumulation of unreacted ethylene oxide.

  • Maturation: Once addition is complete, maintain the reaction at 50°C for 4 hours.

  • Kinetic Self-Validation: Extract a 0.1 mL aliquot, quench in water, and extract with ethyl acetate. Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). Validation Check: The complete disappearance of the high-Rf starting material spot and the appearance of a new, lower-Rf, UV-active spot confirms reaction completion.

  • Isolation: Vent any residual pressure through an acid scrubber. Distill the crude mixture under vacuum (b.p. ~140°C at 2 mmHg) to isolate pure N-Ethyl-N-hydroxyethyl-m-toluidine as a pale yellow oil[1].

Visualizations

Synthesis_Pathways cluster_theoretical Theoretical Transalkylation Route cluster_standard Industry-Standard Route A This compound (Starting Material) B N-Demethylation & Protection A->B C Benzylic Oxidation (Ethyl → Carboxyl) B->C D Reduction (Carboxyl → Methyl) C->D E Deprotection (Yields m-Toluidine) D->E Target N-Ethyl-N-hydroxyethyl-m-toluidine (Target Molecule) E->Target Ethylation & Hydroxyethylation S1 m-Toluidine (Commercial Starting Material) S2 N-Ethylation (Ethyl Bromide / Base) S1->S2 S2->Target Hydroxyethylation (Ethylene Oxide)

Caption: Comparative synthesis workflows highlighting the theoretical vs. industry-standard pathways.

Mechanism N1 N-Ethyl-m-toluidine (Nucleophile) N3 SN2 Ring Opening (Exothermic) N1->N3 N2 Ethylene Oxide (Electrophile) N2->N3 N5 N-Ethyl-N-hydroxyethyl- m-toluidine N3->N5 Proton Transfer

Caption: SN2 mechanism of N-hydroxyethylation via ethylene oxide ring opening.

References[1] Title: 2-(N-ethyl-m-toluidino)ethanol | C11H17NO | CID 7067 - PubChem. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_Y18kP0LJ2fWNrbcllVwDtL3hpphRxNgF43nvPf5qzcW2AaSnIynojG2z8AlpfyKNhsI5Cmv6mQSzEJ4MMKOAQoHVXjjKjvLZu6OOACnG2gBq0Lupzw2Qr7_GiNpjIH21epVS7Ba9MPrDIuTsODi37ztgJZLB0Yqf8S_j2VAbQMi0wg==[2] Title: Large-Scale Oxidations in the Pharmaceutical Industry | Chemical Reviews. Source: acs.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4IaBqqlZZL9M9nElFDoWVDdDDVwaNsGNYJ_0YObjK2HYTXvy-wdS6U0aMX2nTVcDH_4HK4st_xkn4LINv-17AMnQnMiaOkioY1aFRYv3wFJp--MNRvCDq0pFaTGZ9QRjCOz9liA==[3] Title: 2-(Ethyl(phenyl)amino)ethyl acetate|CAS 38954-40-4 - Benchchem. Source: benchchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE61MRfa2EMpUtLgDPs838JkA0sBkGDS0unODTYpEPh9evEc5weRqSUO0NIBoQKlVTp4ro4AzX87O2cj8oCdDNmBriKdflVfrvU-sKJt4aVwQNp2QmWLRvAbgZxhVEdnaObJXuUaA==

Sources

Application Note: N-Ethyl-m-toluidine as a Scaffold for P-Phenylenediamine Color Developers

Author: BenchChem Technical Support Team. Date: March 2026


Document ID:  AN-PHOTO-10227-V4

Executive Summary

N-Ethyl-m-toluidine is a critical secondary amine intermediate used primarily in the synthesis of high-grade color developing agents, most notably CD-3 (4-amino-N-ethyl-N-(β-methanesulfonamidoethyl)-m-toluidine sesquisulfate monohydrate). While not an active developing agent in its native form, its meta-methyl structure provides the steric hindrance and solubility profile necessary for the stability and dye-coupling efficiency of the final developer.

This application note details the chemical transformation of N-Ethyl-m-toluidine into an active developer and the subsequent photographic application of that derivative in color reversal processes (e.g., E-6, VNF-1). It is designed for organic chemists and imaging scientists optimizing developer kinetics.

Chemical Basis & Mechanism[1]

The Role of the Scaffold

In color photography, the developing agent must possess two key functional groups:

  • Primary Amine (Para position): To be oxidized by silver halide.

  • Tertiary Amine (Tail): To control solubility and reduce allergenicity compared to bare p-phenylenediamine.

N-Ethyl-m-toluidine serves as the lipophilic "head" of the molecule. The methyl group at the meta position (relative to the amine) is crucial; it protects the oxidized developer from side reactions (hydrolysis) before it can couple with the dye coupler, thereby reducing color fog.

The Chromogenic Reaction Cycle

The derived agent (CD-3) operates via the following mechanism:

  • Redox: The developer reduces exposed Silver Halide (

    
    ) to metallic Silver (
    
    
    
    ).
  • Oxidation: The developer is oxidized to a Quinone Diimine (

    
    ) species.
    
  • Coupling: The

    
     reacts with a color coupler (anchored in the film emulsion) to form a cyan, magenta, or yellow dye.
    

ChromogenicCycle Developer Reduced Developer (CD-3 Derivative) Ag0 Metallic Ag (Silver Image) Developer->Ag0 Redox Reaction QDI Quinone Diimine (Oxidized Developer) Developer->QDI - 2e⁻ AgX Exposed AgX (Latent Image) AgX->Ag0 + 2e⁻ Dye Final Dye Cloud (CMY) QDI->Dye Coupling Reaction Coupler Color Coupler (In Emulsion) Coupler->Dye

Figure 1: The chromogenic development cycle. N-Ethyl-m-toluidine provides the stable core for the 'Reduced Developer' node.

Protocol: Derivatization & Synthesis

Scope: Synthesis of CD-3 analogue from N-Ethyl-m-toluidine. Safety Warning: N-Ethyl-m-toluidine is toxic and can cause methemoglobinemia.[1] All steps must be performed in a fume hood with nitrile gloves and face shield.

Synthesis Workflow

The transformation requires three distinct phases: Alkylation, Nitrosation, and Reduction.

SynthesisPathway Start N-Ethyl-m-toluidine (Starting Material) Step1 Step 1: N-Alkylation (Add functional tail) Start->Step1 Inter1 Tertiary Amine Intermediate Step1->Inter1 Step2 Step 2: Nitrosation (NaNO₂ / HCl) Inter1->Step2 Inter2 Nitroso-Analogue Step2->Inter2 Step3 Step 3: Reduction (Fe / H+ or H₂/Cat) Inter2->Step3 Final Active Developer (CD-3 Base) (p-Phenylenediamine derivative) Step3->Final

Figure 2: Synthetic pathway from N-Ethyl-m-toluidine to active Color Developer.

Experimental Procedure (Bench Scale)

Reagents:

  • N-Ethyl-m-toluidine (CAS 102-27-2)[2][3][4][5]

  • 2-Chloro-N-(methylsulfonyl)ethylamine (Alkylation agent)

  • Sodium Nitrite (

    
    )
    
  • Hydrochloric Acid (

    
    )
    
  • Iron powder (Reductant)

Step-by-Step:

  • Alkylation:

    • Reflux N-Ethyl-m-toluidine (1.0 eq) with 2-Chloro-N-(methylsulfonyl)ethylamine (1.1 eq) in ethanol/water buffer at 80°C for 6 hours.

    • Mechanism:[6][7] Nucleophilic attack by the secondary amine nitrogen on the alkyl halide.

    • QC Check: Monitor consumption of starting material via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Nitrosation:

    • Cool the resulting tertiary amine solution to 0-5°C.

    • Add concentrated HCl dropwise to acidify (pH < 2).

    • Slowly add aqueous

      
       while maintaining temp < 5°C.
      
    • Result: Formation of the green p-nitroso compound.

  • Reduction:

    • Transfer the nitroso mixture to a reduction vessel containing Iron powder activated with acetic acid.

    • Heat to 60°C for 2 hours. The solution will shift from green to pale yellow/brown.

    • Filter off iron sludge. Neutralize and precipitate the diamine as a sulfate salt using

      
      .
      

Protocol: Photographic Formulation (VNF-1 Style)

Once the N-Ethyl-m-toluidine has been converted to the active CD-3 salt, it is formulated into a developer solution.

Application: Processing Color Reversal Film (Ektachrome type).

Developer Formulation Table
ComponentConcentration (g/L)Function
Water (Distilled) 800 mLSolvent
Potassium Carbonate 30.0 gBuffer / Alkali source (pH ~10.2)
Sodium Sulfite 4.0 gAntioxidant / Preservative
Sodium Bromide 2.2 gRestrainer (Prevents fog)
CD-3 (Derived Agent) 5.0 g Color Developing Agent
Citrazinic Acid 1.0 gContrast Control Agent
Water to make 1.0 L
Processing Workflow
  • Pre-wet: 38°C water (2 mins).

  • First Developer: B&W developer (MQ type) to form silver negative.

  • Reversal Bath: Chemical fogging (stannous chloride).

  • Color Developer: Uses the CD-3 formulation above .

    • Temp: 38.0°C ± 0.3°C.

    • Time: 6:00 minutes.

    • Agitation: Nitrogen burst or rotary agitation.

  • Bleach/Fix: Removes silver, leaving only the dye cloud.

Quality Control & Validation

To ensure the N-Ethyl-m-toluidine starting material is of sufficient purity for synthesis:

  • GC-MS Analysis:

    • Requirement: >99.0% Purity.[1]

    • Impurity Watch: Look for N-Ethyl-o-toluidine (ortho isomer). The ortho isomer causes severe steric hindrance and will fail to couple properly, leading to "pink toe" color shifts in the final image.

  • Appearance:

    • Must be a clear, colorless to pale yellow liquid.[1] Darkening indicates oxidation (formation of azobenzenes), which lowers yield.

Safety & Toxicology (E-E-A-T)

Hazard: N-Ethyl-m-toluidine is a substituted aniline.

  • Methemoglobinemia: Absorption through skin or inhalation can oxidize hemoglobin to methemoglobin, reducing oxygen transport.

  • Symptoms: Cyanosis (blue lips/fingernails), headache, dizziness.

  • Response:

    • Skin: Wash immediately with soap and water (do not use alcohol; it increases absorption).

    • Inhalation:[6] Move to fresh air.[1][6][8][9][10]

    • Medical: Methylene blue is the standard antidote for severe methemoglobinemia.

References

  • James, T. H. (1977).[7][11][12] The Theory of the Photographic Process (4th ed.).[7][12] Macmillan.[11][12][13]

  • PubChem. (2025). N-Ethyl-m-toluidine Compound Summary (CID 7626). National Center for Biotechnology Information. [Link]

  • Eastman Kodak Company. (2020). Processing KODAK EKTACHROME Color Reversal Films, Module 11: Process VNF-1 Specifications.

  • Tong, L. K. J. (1954). The Mechanism of Dye Formation in Color Photography. The Journal of Physical Chemistry, 58(12), 1090–1097.

Sources

Application Note: Regioselective Azo Coupling of N-Ethyl-m-toluidine with Diazonium Salts

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Synthesis of highly conjugated azo dyes, histological stains, and pharmaceutical intermediates.

Mechanistic Causality & Regioselectivity

The synthesis of azo compounds utilizing N-ethyl-m-toluidine as a coupling component is a foundational process in dye chemistry and intermediate drug development[1]. The reaction proceeds via a two-phase electrophilic aromatic substitution: the generation of a highly reactive arenediazonium electrophile, followed by its regioselective coupling with the activated aromatic ring of N-ethyl-m-toluidine[2].

The Causality of Reaction Conditions
  • Thermal Vulnerability of the Electrophile: Diazotization of the primary aromatic amine must be strictly maintained at 0–5 °C. Arenediazonium salts are thermodynamically unstable; thermal kinetic energy readily overcomes the activation barrier for the expulsion of nitrogen gas (

    
    ), leading to the irreversible degradation of the electrophile into a phenol[3].
    
  • Regiochemical Directing Effects: N-Ethyl-m-toluidine possesses two electron-donating groups: a secondary ethylamino group (

    
    ) at C1 and a methyl group (
    
    
    
    ) at C3. The
    
    
    group is a strong
    
    
    -donor, while the methyl group is a weak
    
    
    -donor. Electrophilic attack occurs predominantly at C4 (the position para to the ethylamino group and ortho to the methyl group). This position is both electronically enriched by synergistic resonance/inductive effects and sterically accessible compared to the hindered C2 position[4].
  • pH-Dependent Reactivity: The coupling environment must be buffered to a pH of 4.0–5.0[2].

    • If pH < 3.0: The secondary amine of N-ethyl-m-toluidine protonates to form an ammonium ion (

      
      ). This converts a strongly activating group into a strongly deactivating, electron-withdrawing group, halting the electrophilic substitution.
      
    • If pH > 7.0: The diazonium salt reacts with hydroxide ions to form an unreactive diazotate species[4].

Logical Workflow of Azo Coupling

Pathway A Primary Aromatic Amine (e.g., p-Nitroaniline) B Diazotization (NaNO₂, HCl, 0-5 °C) A->B C Arenediazonium Salt (Electrophile) B->C HNO₂ E Azo Coupling (pH 4.0-5.0, 0-5 °C) C->E D N-Ethyl-m-toluidine (Coupling Component) D->E F Azo Dye / Intermediate (para-coupled product) E->F Electrophilic Substitution

Logical workflow of azo coupling using N-ethyl-m-toluidine.

Self-Validating Experimental Protocol

The following protocol details the synthesis of 4-((4-Nitrophenyl)diazenyl)-N-ethyl-3-methylaniline, utilizing p-nitroaniline as the diazo component and N-ethyl-m-toluidine as the coupler. The procedure incorporates in-line quality control checks to ensure a self-validating workflow.

Phase 1: Diazotization of p-Nitroaniline
  • Salt Formation: Suspend 10.0 mmol (1.38 g) of p-nitroaniline in 20 mL of distilled water and 3.0 mL of concentrated hydrochloric acid (37%) in a 100 mL round-bottom flask. Stir vigorously for 10 minutes to ensure complete formation of the hydrochloride salt[2].

  • Thermal Control: Submerge the flask in an ice-salt bath. Allow the internal temperature to equilibrate to 0–5 °C. Causality: Failure to chill the mixture will result in the immediate decomposition of the diazonium product[5].

  • Nitrous Acid Generation: Prepare a solution of 10.5 mmol (0.72 g) of sodium nitrite (

    
    ) in 5 mL of cold distilled water. Add this dropwise to the amine suspension over 15 minutes, ensuring the internal temperature never exceeds 5 °C. Stir for an additional 15 minutes.
    
  • Validation Check 1 (Excess

    
    ):  Touch a clean glass rod to the reaction mixture and spot it onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, indicating complete diazotization[2].
    
  • Quenching: Add solid urea in 10 mg increments until the starch-iodide test yields a negative result. Causality: Unquenched nitrous acid will cause deleterious side reactions, such as the N-nitrosation of the secondary amine on the N-ethyl-m-toluidine coupler[2].

Phase 2: Azo Coupling with N-Ethyl-m-toluidine
  • Coupler Preparation: In a 250 mL beaker, dissolve 10.0 mmol (1.35 g) of N-ethyl-m-toluidine in 15 mL of glacial acetic acid. Chill the solution to 0–5 °C.

  • Electrophilic Addition: Under vigorous mechanical stirring (>400 rpm), transfer the cold diazonium salt solution dropwise into the N-ethyl-m-toluidine solution. Causality: Rapid agitation prevents localized concentration and thermal spikes, which cause batch-to-batch color variation and poor particle size distribution[3].

  • pH Buffering: As the reaction proceeds, HCl is liberated. Monitor the pH continuously. Add saturated sodium acetate solution dropwise to maintain the pH strictly between 4.0 and 5.0.

  • Validation Check 2 (Coupling Completion): After 2 hours of stirring at 0–5 °C, perform a spot test on filter paper. Place a drop of the reaction mixture adjacent to a drop of alkaline 2-naphthol solution. If a red line forms at the intersection, unreacted diazonium salt remains. Continue stirring until this test is negative.

Phase 3: Isolation and Purification
  • Dilute the completed reaction mixture with 50 mL of ice-cold distilled water to fully precipitate the highly conjugated azo dye.

  • Isolate the solid via vacuum filtration. Wash the filter cake extensively with cold water until the filtrate runs neutral to remove residual salts and acetic acid.

  • Dry the product in a vacuum desiccator over anhydrous calcium chloride.

Quantitative Data & Optimization Parameters

To ensure reproducibility and scale-up viability, the critical reaction parameters for N-ethyl-m-toluidine azo coupling are summarized below. Deviations from these optimal ranges will result in specific mechanistic failures.

ParameterOptimal RangeCritical ThresholdMechanistic Consequence of Deviation
Temperature 0 – 5 °C> 10 °CThermodynamic degradation of the diazonium salt into phenol, accompanied by

gas evolution[3].
Coupling pH 4.0 – 5.0< 3.0 or > 7.0At pH < 3, N-ethyl-m-toluidine protonates, deactivating the ring. At pH > 7, the diazonium ion converts to an unreactive diazotate[4].
Stoichiometry (Diazo:Coupler) 1.0 : 1.05< 1.0 : 1.0Excess diazonium promotes the formation of diazoamino impurities or oxidative degradation of the product.
Stirring Rate > 400 rpm< 200 rpmIneffective mass/heat transfer leads to localized pH drops and temperature spikes, reducing yield and broadening particle size[3].

References

  • The continuous flow synthesis of azos National Institutes of Health (NIH) / PMC.[Link]

  • 22.11: Electrophilic Substitution with Arenediazonium Salts: Diazo Coupling Chemistry LibreTexts.[Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions Master Organic Chemistry.[Link]

  • US3446791A - Disazo dyes Google P

Sources

Application Notes and Protocols: N-Ethyl-m-toluidine as a Versatile Intermediate for Amine Antioxidant Synthesis and Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Abstract: N-Ethyl-m-toluidine (N-Et-m-T) is a substituted aromatic amine of significant interest, not merely for its own chemical properties, but as a foundational building block in the synthesis of more complex molecules.[1] Its utility spans the production of dyes, photographic chemicals, and crucially, as an intermediate in the development of active pharmaceutical ingredients and novel antioxidant compounds.[1][2][3] This guide provides a comprehensive technical overview for researchers, covering high-purity synthesis protocols, the mechanistic principles of its role in antioxidant chemistry, and validated analytical methods for its characterization and use. We delve into the causality behind procedural choices, ensuring that each protocol is presented as a self-validating system for reliable and reproducible outcomes in a laboratory setting.

Part 1: The Chemistry and Synthesis of N-Ethyl-m-toluidine

The utility of N-Ethyl-m-toluidine as an intermediate is predicated on the ability to produce it at high purity. The choice of synthetic route is a critical decision, balancing factors of yield, selectivity, and scalability. The primary challenge in the synthesis of secondary amines like N-Et-m-T from primary amines is the potential for over-alkylation, leading to the formation of the tertiary amine, N,N-diethyl-m-toluidine.[4]

Comparative Synthesis Protocols

We present two robust protocols for the synthesis of N-Et-m-T: a modern reductive amination method favored for its high selectivity, and a classical direct alkylation for comparison.

Protocol 1: High-Purity Synthesis via Reductive Amination

This method is superior for achieving high purity and selectivity.[4] The reaction proceeds via the formation of an intermediate imine from m-toluidine and one equivalent of acetaldehyde. This imine is then reduced in-situ. Because the imine formation is a prerequisite for ethylation, the reaction inherently prevents the second ethylation event that leads to tertiary amine impurities.[4]

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask, dissolve m-toluidine (1.0 equivalent) in a suitable solvent such as dichloromethane or methanol.

  • Add acetaldehyde (1.1 equivalents) dropwise to the solution while stirring at room temperature. Allow the mixture to stir for 30-60 minutes to facilitate the formation of the imine.[1]

  • Reduction: In a separate flask, prepare a suspension of sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) in the same solvent.

  • Slowly add the reducing agent suspension to the imine-containing reaction mixture. The addition should be controlled to manage any exotherm.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the consumption of the m-toluidine starting material is complete.[1]

  • Work-up: Once complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with the organic solvent.[1]

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by vacuum distillation to yield pure N-Ethyl-m-toluidine.[4]

Protocol 2: Classical Synthesis via Direct N-Alkylation with Ethyl Bromide

This historical method, adapted from Organic Syntheses, is effective but requires careful control and a more involved purification process to manage the formation of byproducts.[5]

Step-by-Step Methodology:

  • Reaction Setup: In a sealed pressure bottle, combine m-toluidine (1.0 equivalent) and ethyl bromide (1.0 equivalent).[5]

  • Reaction: Allow the sealed bottle to stand at room temperature for 24 hours. A white crystalline mass of the hydrobromide salt of the amine products will form.[4]

  • Liberation of Free Amine: Break up the crystalline mass. Add a 10% sodium hydroxide (NaOH) solution and ether to liberate the free amines.

  • Extraction: Transfer the mixture to a separatory funnel, separate the ether layer, and wash it with water. Distill off the ether to obtain the crude amine mixture, which will contain unreacted m-toluidine, the desired N-Ethyl-m-toluidine, and the N,N-diethyl-m-toluidine byproduct.[5]

  • Purification (via Nitroso Intermediate): This step is crucial for separating the secondary amine from the primary amine starting material.

    • Dissolve the crude amine mixture in dilute hydrochloric acid and cool the solution in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂), keeping the temperature below 12°C. The secondary amine forms an N-nitroso compound, which can be extracted with ether.[4][5]

    • The extracted nitroso compound is then reduced back to the pure secondary amine using stannous chloride (SnCl₂) in concentrated HCl.[5]

    • Make the solution strongly basic with NaOH and steam distill the mixture to isolate the pure N-Ethyl-m-toluidine.[4][5]

Synthesis Workflow and Data Summary

The choice of synthesis pathway has a direct impact on the process complexity and final product purity.

G cluster_0 Protocol 1: Reductive Amination cluster_1 Protocol 2: Direct Alkylation ra_start m-Toluidine + Acetaldehyde ra_imine Imine Formation ra_start->ra_imine ra_reduce In-situ Reduction (NaBH(OAc)₃) ra_imine->ra_reduce ra_workup Aqueous Workup & Extraction ra_reduce->ra_workup ra_purify Vacuum Distillation ra_workup->ra_purify ra_product High-Purity N-Ethyl-m-toluidine ra_purify->ra_product da_start m-Toluidine + Ethyl Bromide da_reaction Salt Formation da_start->da_reaction da_liberate Base Liberation & Extraction da_reaction->da_liberate da_crude Crude Mixture (1°, 2°, 3° Amines) da_liberate->da_crude da_purify Complex Purification (Nitroso Intermediate) da_crude->da_purify da_product Pure N-Ethyl-m-toluidine da_purify->da_product G cluster_0 Oxidation Cycle cluster_1 Antioxidant Intervention R Substrate (RH) R_rad Alkyl Radical (R•) R->R_rad + Stress (Heat, UV) ROO_rad Peroxy Radical (ROO•) R_rad->ROO_rad + O₂ ROOH Hydroperoxide (ROOH) ROO_rad->ROOH + RH Amine Amine Antioxidant (Ar₂NH) ROO_rad->Amine ROOH->R_rad Branching Deg Degradation Products ROOH->Deg Decomposition Amine->ROOH H• Donation Amine_rad Aminyl Radical (Ar₂N•) Amine->Amine_rad Stable Stable Products Amine_rad->Stable + ROO• G spill Spill of N-Ethyl-m-toluidine evacuate Evacuate Immediate Area & Alert Others spill->evacuate ppe Don Full PPE (Respirator, Gloves, Goggles) evacuate->ppe ignite Remove All Ignition Sources ppe->ignite contain Contain Spill with Inert Absorbent (Vermiculite, Sand) ignite->contain collect Collect with Spark-Proof Tools into a Labeled Waste Container contain->collect decon Decontaminate Area collect->decon dispose Dispose as Hazardous Waste decon->dispose

Sources

Troubleshooting & Optimization

Removing N,N-diethyl-m-toluidine impurity from 3-Ethyl-n-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are attempting to purify 3-Ethyl-N-methylaniline (Target) from a reaction mixture containing N,N-diethyl-m-toluidine (Impurity).

This is a classic separation challenge involving a Secondary Amine (Target) and a Tertiary Amine (Impurity) . Because their boiling points are perilously close (


T 

10°C), standard fractional distillation often fails to yield high-purity results due to azeotrope formation or column "smearing."

The Solution: We recommend a Chemical Derivatization Strategy (The "Protect-Wash-Deprotect" Protocol) . This method exploits the specific reactivity of the N-H bond present in your target but absent in the impurity.

Part 1: The Diagnostic (Why Distillation Fails)

Q: Why can't I just use my fractional distillation column?

A: While theoretically possible with a high plate-count column, it is practically inefficient for high-purity requirements (>99%).

The Data:

Compound Structure Type Boiling Point (1 atm) pKa (Conj.[1][2] Acid)
This compound (Target) Secondary Amine ~221°C ~5.3

| N,N-diethyl-m-toluidine (Impurity) | Tertiary Amine | ~231-232°C | ~5.5 |

The Failure Mode:

  • Thermal Overlap: The 10°C difference is insufficient for standard lab columns to prevent co-distillation, especially if the impurity concentration is high (>5%).

  • Structural Similarity: Both are lipophilic aniline derivatives. Their interaction with stationary phases (in chromatography) or vapor pressures (in distillation) are nearly identical.

Part 2: The Solution (Chemical Derivatization Protocol)

Methodology: We will convert the Secondary Amine (Target) into a neutral Amide . The Tertiary Amine (Impurity) cannot react and remains basic. We then wash away the basic impurity with acid, leaving the neutral target behind.[3] Finally, we reverse the reaction to recover the target.[3]

Workflow Diagram

ChemicalSeparation Start Mixture: Sec-Amine (Target) + Tert-Amine (Impurity) Step1 Step 1: Acylation Add Acetic Anhydride (1.2 eq) Start->Step1 Reagents Intermediate Reaction Mixture: Neutral Amide (Target) + Basic Amine (Impurity) Step1->Intermediate N-Acetylation Step2 Step 2: Acid Wash Extract with 1M HCl Intermediate->Step2 Partitioning OrgLayer Organic Layer: Neutral Amide (Target) Step2->OrgLayer Retain AqLayer Aqueous Layer: Tert-Amine HCl Salt (Discard) Step2->AqLayer Remove Impurity Step3 Step 3: Hydrolysis Reflux with NaOH/EtOH OrgLayer->Step3 Deprotection Final Final Product: Pure this compound Step3->Final Distillation/Extraction

Caption: The "Protect-Wash-Deprotect" workflow selectively modifies the secondary amine to separate it from the non-reactive tertiary amine.

Step-by-Step Protocol
Phase 1: Acylation (The "Lock")

Objective: Turn the target molecule into a non-basic amide.

  • Dissolve: Dissolve your crude amine mixture in an inert solvent (e.g., Dichloromethane or Toluene).[3]

  • Reagent Addition: Add Acetic Anhydride (1.2 equivalents relative to the secondary amine content).

    • Note: Add a base catalyst like Pyridine (1.5 eq) if the reaction is sluggish, though aniline derivatives usually react spontaneously.[3]

  • Reaction: Stir at room temperature for 2–4 hours.

    • Checkpoint: Monitor by TLC.[4] The Secondary Amine spot should disappear, replaced by a less polar Amide spot.[3] The Tertiary Amine spot will remain unchanged.

Phase 2: Acid Extraction (The "Wash")

Objective: Remove the impurity.

  • Wash: Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer with 1M HCl (3 x 50 mL).

    • Mechanism: The HCl protonates the Tertiary Amine (Impurity), turning it into a water-soluble salt (

      
      ). The Amide (Target) is neutral and stays in the organic layer.
      
  • Separation: Collect the organic layer.

  • Drying: Dry the organic layer over Anhydrous

    
    , filter, and evaporate the solvent.[3] You now have the crude N-Acetyl-N-methyl-3-ethylaniline .
    
Phase 3: Hydrolysis (The "Key")

Objective: Recover the original target.

  • Reflux: Dissolve the crude amide in Ethanol (or Ethylene Glycol for higher temps). Add 20% NaOH solution (excess).

  • Heat: Reflux for 6–12 hours.

    • Why Base? Acid hydrolysis works too, but base hydrolysis prevents the formation of the amine salt, simplifying the final workup.[3]

  • Recovery:

    • Cool the mixture.

    • Dilute with water.

    • Extract with Ether or DCM.

    • Dry and evaporate.

  • Final Polish: Distill the resulting oil. Since the impurity is gone, a simple vacuum distillation will yield >99% pure this compound.

Part 3: Troubleshooting & FAQs

Q: Can I use a scavenger resin instead?

A: No. Most scavenger resins (e.g., Isocyanate resins) are designed to remove nucleophiles.[3] Your target (Secondary Amine) is a better nucleophile than the impurity (Tertiary Amine). The resin would bind your target and leave the impurity behind—the exact opposite of your goal.

Q: Why not use column chromatography?

A: You can, but it is not scalable.[3] If you are processing <1 gram, use Silica Gel with a Hexane/Ethyl Acetate gradient (start 95:5).[3] The Tertiary Amine (less polar) usually elutes first, followed by the Secondary Amine.[3] However, for >5g batches, the chemical method above is faster and cheaper.[3]

Q: Is there a safety risk with Acetic Anhydride?

A: Yes.

  • Corrosive: Causes severe burns.

  • Lachrymator: Irritates eyes/lungs. Use in a fume hood.

  • Exothermic: The reaction with amines releases heat. Add the anhydride slowly.

References

  • Vogel, A. I. (1989).[3] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section 9.6.16: Separation of Amine Mixtures).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7603, N-Ethyl-3-methylaniline. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[3] Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 8: Acylation of Amines).

Sources

Technical Support Center: Optimizing M-Toluidine Ethylation Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the ethylation of m-toluidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing this crucial reaction. Here, we move beyond simple protocols to explore the underlying principles that govern yield and selectivity, empowering you to troubleshoot effectively and achieve your desired outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm experiencing low conversion of m-toluidine in my vapor-phase ethylation. What are the most probable causes and how can I address them?

Low conversion is a common issue that can often be traced back to suboptimal reaction conditions or catalyst inefficiency. Let's break down the potential culprits:

  • Inadequate Reaction Temperature: The ethylation of m-toluidine over solid acid catalysts is highly temperature-dependent. If the temperature is too low, the activation energy for the reaction will not be overcome, leading to poor conversion rates. Conversely, excessively high temperatures can lead to unwanted side reactions and catalyst degradation.

  • Improper Catalyst Activation: Many catalysts, such as zeolites and acidic clays, require a specific activation procedure to ensure the availability of acid sites. This typically involves calcination at a high temperature to remove adsorbed water and other impurities. Incomplete activation will result in a lower number of active sites and, consequently, lower conversion.

  • Catalyst Deactivation: The catalyst can be deactivated by the deposition of carbonaceous materials, known as coke, on its surface. This blocks the pores and active sites, preventing the reactant molecules from reaching them.

  • Incorrect Molar Ratio of Reactants: The ratio of m-toluidine to your ethylating agent (commonly ethanol) is a critical parameter. A low ratio of ethanol to m-toluidine can limit the reaction rate.

Troubleshooting Workflow for Low M-Toluidine Conversion

start Low m-Toluidine Conversion Observed temp_check Is Reaction Temperature Optimal? (Typically 250-400°C for vapor-phase) start->temp_check catalyst_activation Was the Catalyst Properly Activated? (e.g., Calcination at >400°C) temp_check->catalyst_activation  Yes increase_temp Action: Gradually Increase Temperature Monitor Conversion and Selectivity temp_check->increase_temp  No molar_ratio Is the Ethanol:m-Toluidine Molar Ratio Correct? (Typically ≥ 3:1) catalyst_activation->molar_ratio  Yes reactivate_catalyst Action: Perform Catalyst Reactivation (e.g., Calcination to burn off coke) catalyst_activation->reactivate_catalyst  No catalyst_deactivation Is there Evidence of Catalyst Deactivation? (e.g., Decreasing conversion over time) molar_ratio->catalyst_deactivation  Yes adjust_ratio Action: Increase Ethanol:m-Toluidine Ratio molar_ratio->adjust_ratio  No regenerate_catalyst Action: Regenerate or Replace Catalyst catalyst_deactivation->regenerate_catalyst  Yes end Conversion Optimized catalyst_deactivation->end  No increase_temp->end reactivate_catalyst->end adjust_ratio->end regenerate_catalyst->end

Caption: Troubleshooting workflow for low m-toluidine conversion.

Q2: I am achieving good conversion, but my selectivity towards N-ethyl-m-toluidine is poor, with significant formation of N,N-diethyl-m-toluidine. How can I improve this?

Poor selectivity towards the mono-ethylated product is a classic challenge in amine alkylation. The formation of the diethyl- and triethyl- derivatives is a consecutive reaction. Here’s how to address this:

  • Molar Ratio of Reactants: A high excess of the ethylating agent (ethanol) will drive the reaction towards di- and tri-ethylation. By reducing the molar ratio of ethanol to m-toluidine, you can favor the formation of the mono-ethylated product. However, be mindful that reducing it too much can lower your overall conversion.

  • Reaction Temperature: Higher temperatures can sometimes favor the formation of the di-ethylated product. Optimizing the temperature to the lowest point where good conversion is still achieved can improve selectivity.

  • Catalyst Choice: The choice of catalyst plays a crucial role. Catalysts with medium-sized pores, such as ZSM-5 zeolite, can exhibit shape selectivity. This means the pores are large enough for the reactants to enter and the mono-ethylated product to exit, but they may sterically hinder the formation of the bulkier di-ethylated product within the catalyst's pore structure.

  • Space Velocity: In a continuous flow reactor, a higher space velocity (meaning a shorter residence time of the reactants in the catalyst bed) can favor the mono-ethylated product as there is less time for consecutive reactions to occur.

Table 1: Impact of Reaction Parameters on Product Selectivity

ParameterEffect on N-ethyl-m-toluidine SelectivityEffect on N,N-diethyl-m-toluidine FormationRationale
Temperature Decreases at very high temperaturesIncreases with temperatureHigher temperatures provide the activation energy for the second ethylation step.
Ethanol:m-toluidine Ratio Increases at lower ratiosIncreases at higher ratiosA higher concentration of ethanol drives the equilibrium towards di-ethylation.
Catalyst Pore Size Favored by medium-sized pores (e.g., ZSM-5)Favored by larger poresShape selectivity of the catalyst can sterically hinder the formation of the bulkier di-ethylated product.
Space Velocity Increases at higher space velocitiesDecreases at higher space velocitiesShorter residence time reduces the likelihood of consecutive ethylation reactions.
Q3: Besides N,N-diethyl-m-toluidine, what other byproducts should I be aware of, and how are they formed?

Understanding the potential side reactions is key to developing a robust process. Here are the main byproducts to monitor:

  • Ring Ethylation Products: These are isomers where the ethyl group has been added to the aromatic ring instead of the nitrogen atom (e.g., 4-ethyl-3-methylaniline). This is a competing reaction that is favored by highly acidic catalysts and higher reaction temperatures.

  • Toluidine Isomers: At elevated temperatures, some catalysts can promote the isomerization of m-toluidine to o-toluidine and p-toluidine.

  • Ethylene and Diethyl Ether: These can be formed from the dehydration of ethanol, especially at higher temperatures and in the presence of strong acid sites on the catalyst.

Reaction Pathway Diagram

cluster_reactants Reactants m_toluidine m-Toluidine N_ethyl N-ethyl-m-toluidine (Desired Product) m_toluidine->N_ethyl + Ethanol ring_ethyl Ring Ethylated Products (Side Product) m_toluidine->ring_ethyl + Ethanol (High Temp) isomers o- and p-Toluidine (Side Product) m_toluidine->isomers (High Temp) ethanol Ethanol NN_diethyl N,N-diethyl-m-toluidine (Side Product) N_ethyl->NN_diethyl + Ethanol

Caption: Reaction pathways in m-toluidine ethylation.

Experimental Protocol: Vapor-Phase Ethylation of m-Toluidine

This protocol provides a general framework. Optimal conditions should be determined experimentally.

1. Catalyst Preparation and Activation:

  • Weigh the required amount of catalyst (e.g., H-ZSM-5 zeolite).

  • Place the catalyst in a quartz tube reactor.

  • Heat the catalyst to 500°C under a flow of dry nitrogen for 4-6 hours to ensure complete removal of adsorbed water.

  • Cool the catalyst to the desired reaction temperature under a nitrogen atmosphere.

2. Reaction Setup:

  • The reaction is carried out in a fixed-bed, continuous flow reactor.

  • A mixture of m-toluidine and ethanol is fed into an evaporator and then passed through the catalyst bed.

  • The reactant feed is driven by a high-precision syringe pump.

  • The reactor outlet is connected to a condenser to collect the liquid products.

  • Gas-phase products can be analyzed by online gas chromatography (GC).

3. Reaction Execution:

  • Set the reactor temperature (e.g., 300°C).

  • Initiate the flow of the m-toluidine and ethanol mixture at the desired molar ratio (e.g., 1:3) and space velocity.

  • Allow the reaction to stabilize for at least 1-2 hours.

  • Collect the liquid product mixture at regular intervals.

  • Analyze the composition of the product mixture using gas chromatography (GC) with a suitable column (e.g., a capillary column with a polar stationary phase) and a flame ionization detector (FID).

4. Data Analysis:

  • Calculate the conversion of m-toluidine and the selectivity for each product using the following formulas:

    • Conversion (%) = [(moles of m-toluidine reacted) / (moles of m-toluidine fed)] x 100

    • Selectivity (%) = [(moles of a specific product formed) / (moles of m-toluidine reacted)] x 100

References

  • Kilday, W. R. (1994).Process for the preparation of N-ethyl-m-toluidine. U.S. Patent No. 5,302,739. Washington, DC: U.S.
  • Pillai, R. B., & Pillai, C. N. (1996).Alkylation of Aniline and Toluidines with Alkanols over Alumina and Modified Alumina Catalysts. Indian Journal of Technology, 34(1), 1-6.
  • Sharma, S., & Prasad, R. (2000).Vapour phase ethylation of m-toluidine over modified montmorillonite clay catalysts.
  • Venuto, P. B., & Landis, P. S. (1968).Organic Catalysis over Crystalline Aluminosilicates. In Advances in Catalysis (Vol. 18, pp. 259-371). Academic Press.

Technical Support Center: Purification of N-Ethyl-m-toluidine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Vacuum Distillation Protocols & Troubleshooting

Classification: Organic Synthesis / Purification Chemical CAS: 102-27-2 Support Level: Tier 3 (Senior Scientist)

Executive Summary

N-Ethyl-m-toluidine (NEMT) is a critical intermediate for color developers and dye synthesis. Its purity is paramount, as even trace amounts of m-toluidine (starting material) or N,N-diethyl-m-toluidine (over-alkylated byproduct) can degrade color fidelity in downstream applications.

This guide provides a rigorous vacuum distillation protocol designed to separate NEMT (BP 221°C @ 760 mmHg) from its close-boiling impurities. Due to the narrow boiling point differential (~10°C) between the mono- and di-ethyl derivatives, standard distillation often fails. This protocol emphasizes fractionation efficiency and oxidation prevention .

Module 1: Pre-Distillation & Setup

The "Self-Validating" Vacuum System

Issue: Fluctuating pressure causes fraction smearing, making separation of the mono- and di-ethyl derivatives impossible. Standard: System leak rate must be <1 mmHg/min before heating.

Diagram 1: Optimized Vacuum Manifold Logic

VacuumSetup cluster_check Validation Loop Pump Rotary Vane Pump (Oil-sealed) Trap Cold Trap (Liq. N2 or Dry Ice) Trap->Pump Exhaust Manometer Digital Manometer (Capacitance) Bleed Bleed Valve (Fine Control) Manometer->Bleed Feedback Loop Manifold Schlenk Line / Manifold Manometer->Manifold Monitoring Bleed->Manifold Pressure Reg Manifold->Trap Protection System Distillation Apparatus (Packed Column) System->Manifold Vapor Path

Caption: Vacuum logic flow ensuring pump protection and stable pressure regulation.

Glassware & Column Selection

Critical Insight: A simple Vigreux column is insufficient for separating NEMT from N,N-diethyl-m-toluidine.

  • Recommended: Silvered Vacuum-Jacketed Column (30cm+) packed with glass helices or wire mesh (Raschig rings).

  • Alternative: Spinning Band Distillation (for >99.5% purity).

  • Joints: Use PTFE sleeves instead of grease. NEMT is a powerful solvent and will dissolve grease, contaminating the distillate with silicone/hydrocarbons.

Module 2: Process Optimization (The Run)

Temperature & Pressure Correlation

Use this table to set your heating mantle and chiller parameters. Do not overheat; NEMT darkens rapidly above 150°C in the pot.

Pressure (mmHg)Est. Vapor Temp (°C)Bath Temp (°C)Notes
760 (Atm) 221°CN/ADo Not Distill (Decomposition risk)
20 111 - 112°C135 - 145°CRecommended for standard lab pumps
10 100 - 105°C125 - 135°CIdeal balance of speed/temp
1 ~65 - 70°C90 - 100°CHigh Vacuum (Requires cold trap)
Fractionation Strategy

The separation relies on a high reflux ratio (R).

  • Reflux Ratio: Set to 10:1 (10 drops return, 1 drop collect) during transition zones.

Diagram 2: Fraction Collection Decision Tree

Fractionation cluster_impurities Impurity Profile Start Start Distillation (Stabilize Vacuum) ForeRun Fore-run (Cut 1) Temp < Stable Plateau Start->ForeRun Volatiles/Water MainRun Main Fraction (Cut 2) Stable Temp (+/- 1°C) ForeRun->MainRun Temp Stabilizes m-Toluidine m-Toluidine ForeRun->m-Toluidine Transition Transition Zone Temp Rising MainRun->Transition Temp Spikes >2°C Heel Pot Residue (Stop Heating) Transition->Heel Stop N,N-Diethyl-m-toluidine N,N-Diethyl-m-toluidine Transition->N,N-Diethyl-m-toluidine

Caption: Decision logic for cutting fractions based on vapor temperature stability.

Module 3: Troubleshooting & FAQs

Issue 1: "My distillate is turning brown/purple immediately."

Diagnosis: Oxidative degradation. NEMT is an aromatic amine and is highly air-sensitive. Root Cause:

  • Oxygen leaks in the vacuum system.

  • Collecting fractions in open flasks. Protocol:

  • Step 1: Bleed the system with dry Nitrogen or Argon, never air.

  • Step 2: Pre-flush receiving flasks with Argon.

  • Step 3: Store final product over activated molecular sieves (4Å) in an amber bottle under inert gas.

Issue 2: "I cannot separate the N,N-diethyl impurity (GC shows >2%)."

Diagnosis: Poor fractionation efficiency. Root Cause: The boiling point difference is only ~10°C (Mono: 221°C vs Di: ~231°C). Protocol:

  • Increase Reflux: Switch to a 20:1 reflux ratio.

  • Column Upgrade: Switch from Vigreux to a packed column (See Module 1.2).

  • Chemical Pre-treatment (Alternative): If distillation fails, react the crude mixture with acetic anhydride. The primary amine (m-toluidine) and secondary amine (NEMT) will acetylate; the tertiary amine (N,N-diethyl) will not. This changes the boiling points drastically, allowing easy removal of the tertiary amine, followed by hydrolysis of the amide to recover NEMT. Note: This is labor-intensive and should be a last resort.

Issue 3: "Vacuum pressure is fluctuating wildly."

Diagnosis: "Bumping" or outgassing. Protocol:

  • Stirring: Ensure vigorous magnetic stirring. Boiling chips are ineffective under vacuum after the first stop.

  • Bleed Valve: Use a needle valve to introduce a tiny stream of N2 bubbles (capillary bleed) into the boiling flask. This provides nucleation sites.

Module 4: Safety & Compliance (SDS Highlights)

Hazard Class: Danger (GHS06)[1]

  • H310+H330: Fatal in contact with skin or if inhaled.

  • H373: May cause damage to organs (blood) through prolonged exposure (Methemoglobinemia).

Mandatory PPE:

  • Respirator: Full-face respirator with organic vapor cartridges (Type A) if working outside a fume hood (not recommended).

  • Gloves: Laminate film (Silver Shield) or heavy Nitrile. Latex is permeable to aromatic amines.

  • Skin: Tyvek sleeves or lab coat. Absorption is rapid and silent (no immediate burn).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7603, N-Ethyl-m-toluidine. Retrieved from [Link]

  • Organic Syntheses. N-Ethyl-m-toluidine Synthesis and Purification. Coll. Vol. 2, p. 290 (1943). Retrieved from [Link]

Sources

Separation of mono-ethyl and di-ethyl m-toluidine isomers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Separation of


-ethyl-m-toluidine and 

-diethyl-m-toluidine Ticket ID: #SEP-AMINE-882 Priority: High (Process Optimization) Agent: Dr. Aris Thorne, Senior Application Scientist

Technical Support Center: Alkylated Toluidine Separation

Welcome to the technical support hub. You are likely here because your alkylation of m-toluidine yielded a mixture of mono-ethyl and di-ethyl products, and standard distillation is failing to achieve >99% purity due to the narrow boiling point gap (


).

This guide addresses the three critical phases of resolution: Diagnosis (Analytics) , Bulk Separation (Distillation) , and High-Purity Polishing (Chemical Scavenging) .

Phase 1: Diagnosis & Analytics

How do I accurately quantify the isomer ratio before attempting separation?

Q: My GC peaks are tailing, making integration of the mono- and di-ethyl isomers unreliable. How do I fix this?

A: Tailing is caused by the interaction of the basic amine nitrogen with active silanol sites in the column or liner.

  • The Fix: Switch to a Base-Deactivated System .

    • Column: Use an amine-specific column (e.g., Rtx-5 Amine, CP-Volamine) or a standard non-polar column (DB-5ms) with a base-deactivated fused silica surface.

    • Liner: Use a base-deactivated inlet liner (often wool-packed with KOH treatment) to prevent adsorption at the injection port.

    • Solvent: Dissolve samples in methanol or add 1-2% triethylamine to your wash solvent to "prime" the column active sites.

Q: What are the retention time expectations? A: On a standard non-polar column (5% phenyl polysilphenylene-siloxane), volatility dictates elution order:

  • m-Toluidine (Starting Material): Elutes first (BP ~203°C).

  • 
    -ethyl-m-toluidine (Mono):  Elutes second (BP ~221°C).
    
  • 
    -diethyl-m-toluidine (Di):  Elutes last (BP ~231°C).
    

Phase 2: Bulk Separation (Physical)

Optimizing Fractional Distillation

Q: I am distilling at atmospheric pressure, but the fractions are co-eluting. Why?

A: At atmospheric pressure (760 mmHg), the boiling point difference is only


. Thermal degradation (oxidation) turns the product dark before effective separation occurs. You must use Vacuum Distillation .

Protocol: High-Efficiency Vacuum Fractionation

  • Target Vacuum: 10–20 mmHg.

  • Column: Vigreux column (minimum 30 cm) or Packed column (Rashig rings/wire mesh) is required. Simple distillation will fail.

  • Reflux Ratio: Set to 5:1 or 10:1 (Return 10 drops, collect 1).

Boiling Point Reference Data:

CompoundBP @ 760 mmHgEst. BP @ 15 mmHgNature

-ethyl-m-toluidine
221°C~108°CSecondary Amine

-diethyl-m-toluidine
231°C~117°CTertiary Amine

Note: Even under vacuum, the


 remains tight. If you need >99.5% purity, you must proceed to Phase 3 (Chemical Separation).

Phase 3: High-Purity Polishing (Chemical)

The "Scavenger" Method

Q: Distillation plateaued at 95% purity. How do I chemically remove the remaining mono-ethyl impurity from my di-ethyl product?

A: We utilize the difference in basicity and nucleophilicity. The mono-ethyl isomer is a secondary amine (has a reactive N-H proton). The di-ethyl isomer is a tertiary amine (no N-H).

  • The Solution: Acylation. We react the mixture with Acetic Anhydride. The mono-ethyl isomer becomes a high-boiling amide; the di-ethyl isomer remains unreacted.

Step-by-Step Scavenging Protocol:

  • Quantify: Determine moles of Mono impurity via GC.

  • Add Scavenger: Add 1.5 equivalents of Acetic Anhydride relative to the Mono impurity (NOT the total volume).

    • Reaction:

      
      
      
  • Heat: Stir at 100°C for 1 hour. Monitor GC; the Mono peak should disappear.

  • Workup (Choice A - Distillation):

    • Distill the mixture. The unreacted Di-ethyl m-toluidine will distill over (BP ~117°C @ 15 mmHg).

    • The

      
      -acetyl-N-ethyl-m-toluidine  (Amide) has a much higher boiling point and will remain in the pot residue.
      
  • Workup (Choice B - Acid Extraction):

    • Dissolve mixture in Dichloromethane (DCM).

    • Wash with dilute HCl (1M).

    • The Logic: The Di-ethyl amine is basic

      
       forms salt 
      
      
      
      goes to Aqueous layer. The Amide is non-basic
      
      
      stays in DCM layer.
    • Separate layers.[1][2][3] Basify the aqueous layer (NaOH) to pH >12.

    • Extract the pure Di-ethyl amine back into DCM, dry, and evaporate.

Visualizing the Workflow

Figure 1: Separation Strategy Decision Tree

Caption: Logical flow for selecting between physical distillation and chemical scavenging based on purity requirements.

SeparationStrategy Start Crude Mixture (Mono + Di) CheckPurity Target Purity? Start->CheckPurity Bulk < 95% Purity (Industrial Grade) CheckPurity->Bulk Standard High > 99% Purity (Pharma/Research) CheckPurity->High Critical Distill Vacuum Fractionation (High Reflux Ratio) Bulk->Distill ChemSep Chemical Scavenging (Acylation) High->ChemSep Result1 Enriched Product (Mixture remains) Distill->Result1 Result2 Pure Di-ethyl Isomer (Mono converted to Amide) ChemSep->Result2

Figure 2: Chemical Scavenging Mechanism

Caption: Mechanism of removing Mono-ethyl impurity using Acetic Anhydride.

ScavengingMechanism Input Mixture: 1. Mono-ethyl (Secondary Amine) 2. Di-ethyl (Tertiary Amine) Reagent Add Acetic Anhydride (Heat) Input->Reagent Reaction Selective Reaction Reagent->Reaction MonoPath Mono-ethyl reacts -> Forms Amide (Non-Basic, High BP) Reaction->MonoPath N-H Attack DiPath Di-ethyl NO REACTION -> Remains Amine (Basic, Low BP) Reaction->DiPath No N-H Separation Separation Step: Acid Wash OR Distillation MonoPath->Separation DiPath->Separation Final Pure N,N-Diethyl-m-toluidine Separation->Final

Critical Safety Warning: Nitrosamines

Q: Can I use the "Nitroso" method (


) to separate them? 

A: DO NOT use this method for pharmaceutical applications. While historically cited, reacting secondary amines with sodium nitrite forms N-nitrosamines (e.g., N-nitroso-N-ethyl-m-toluidine).

  • Risk: Nitrosamines are potent carcinogens and "Cohort of Concern" impurities under ICH M7 guidelines.

  • Regulatory Impact: Using nitrite steps requires rigorous risk assessment and ppm-level testing of the final drug substance. The Acetic Anhydride method described above is safer and regulatory-friendly.

References

  • Sigma-Aldrich. N-Ethyl-m-toluidine Product Specification & Boiling Point Data.[4] Available at:

  • ChemicalBook. N,N-Diethyl-m-toluidine Properties and Safety. Available at:

  • BenchChem. Technical Support: Synthesis and Purification of N,N-diethyl-m-toluidine. Available at:

  • Thermo Fisher Scientific. Determination of Aromatic Amines by Ion Chromatography (Application Note 221). (Demonstrates amine tailing and column selection principles). Available at:

Sources

Technical Support Center: N-Ethyl-m-toluidine (CAS 102-27-2) Stability & Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-Ethyl-m-toluidine (also known as N-Ethyl-3-methylaniline). As a secondary aromatic amine, this compound is highly valuable as an intermediate in drug development, dye synthesis, and material science. However, its chemical structure makes it inherently susceptible to environmental degradation.

This guide provides researchers and drug development professionals with field-proven troubleshooting insights, causality-driven storage protocols, and validated methodologies to maintain the structural integrity of your reagents.

Part 1: Troubleshooting Guides & FAQs

Q1: My N-Ethyl-m-toluidine has turned from a pale yellow liquid to a dark amber/brown color. What caused this, and is it still usable? Causality: Secondary aromatic amines are highly susceptible to autoxidation when exposed to atmospheric oxygen[1]. The lone pair of electrons on the nitrogen atom reacts with oxygen to form N-oxides, which subsequently undergo radical coupling reactions. These conjugated polymeric byproducts absorb broad-spectrum light, resulting in the dark amber color[2]. Action: Do not use dark amber batches for sensitive catalytic or synthetic assays, as the impurities can poison catalysts or introduce side reactions. The compound must be purified via vacuum distillation (see Protocol 2) before use.

Q2: What are the definitive temperature requirements for long-term storage? Some vendors ship it at room temperature. Causality: While short-term transit at ambient temperature is generally acceptable, thermal energy accelerates the kinetics of autoxidation and thermal breakdown. For long-term chemical stability (shelf life > 6 months) and to prevent baseline degradation, storing the compound strictly at 2°C to 8°C is required[3]. Action: Immediately transfer received batches to an explosion-proof refrigerator.

Q3: Does the container material matter for this specific compound? Causality: Yes. N-Ethyl-m-toluidine undergoes photolysis when exposed to direct UV light or prolonged ambient lighting[4]. Furthermore, as an amine, it is incompatible with certain polymers and can leach plasticizers over time. It is also highly reactive with strong oxidizing agents, acid chlorides, and acid anhydrides[1]. Action: Store exclusively in tightly sealed amber glass vials with PTFE-lined caps to block UV radiation and prevent chemical leaching.

Q4: How do I prevent moisture accumulation when storing the compound at 2–8°C? Causality: Opening a cold container in a humid lab causes immediate condensation. Water introduction can hydrolyze sensitive reagents used in downstream workflows. Action: Implement a self-validating equilibration step: place the sealed container in a desiccator and allow it to reach room temperature (approx. 30–45 minutes) before breaking the seal.

Part 2: Quantitative Data & Physicochemical Parameters

The following table summarizes the critical physicochemical properties that dictate the handling and storage boundaries for N-Ethyl-m-toluidine.

ParameterValueExperimental Significance
CAS Number 102-27-2Unique identifier for N-Ethyl-3-methylaniline.
Appearance (Optimal) Pale yellow oily liquidIndicates high purity and absence of oxidation products[4].
Boiling Point 221 °CHigh BP necessitates vacuum distillation for purification to avoid thermal degradation[2].
Flash Point 89 °CCombustible; requires storage away from heat and ignition sources[2].
Storage Temperature 2°C to 8°CRefrigeration significantly slows autoxidation and thermal breakdown kinetics[3].
Incompatibilities Strong oxidizers, acid chlorides, anhydridesContact leads to rapid exothermic reactions and structural degradation[1].

Part 3: Experimental Protocols

Protocol 1: Aliquoting and Storage under Inert Atmosphere (Schlenk Technique)

To establish a self-validating storage system, oxygen must be entirely displaced from the storage environment.

  • Preparation: Dry amber glass storage vials in an oven at 120°C for 2 hours to remove surface moisture. Cool them in a desiccator.

  • Purging: Connect the main reagent bottle to a Schlenk line. Apply a gentle vacuum, then backfill with high-purity Argon. Repeat this vacuum/purge cycle 3 times. (Note: Argon is preferred over Nitrogen as it is heavier than air and effectively blankets the liquid).

  • Transfer: Using a gas-tight syringe purged with Argon, transfer the required volume of N-Ethyl-m-toluidine into the pre-dried, Argon-flushed amber vials.

  • Sealing: Cap immediately with PTFE-lined septa. Wrap the cap tightly with Parafilm to prevent gradual oxygen ingress.

  • Validation & Storage: Label the vials with the date of aliquoting and transfer them to a 2–8°C refrigerator[3]. Validate purity by running a baseline TLC or 1H-NMR of one aliquot before storing the rest.

Protocol 2: Purification of Degraded N-Ethyl-m-toluidine (Vacuum Distillation)

If a batch has oxidized (dark amber), it can be rescued using short-path vacuum distillation.

  • Setup: Assemble a short-path vacuum distillation apparatus. Ensure all joints are lightly greased and the system is leak-free.

  • Loading: Add the degraded N-Ethyl-m-toluidine to the distillation flask along with a few PTFE boiling chips.

  • Vacuum Application: Apply a high vacuum (e.g., < 10 mmHg). Causality: Distilling at atmospheric pressure (BP 221°C) requires excessive heat, which induces further thermal degradation[2]. Vacuum lowers the boiling point to a safe thermal threshold.

  • Heating & Fractionation: Slowly increase the oil bath temperature. Discard the first 5% of the distillate (fore-run) to remove low-boiling impurities and residual moisture.

  • Collection: Collect the main fraction, which should appear as a clear to pale yellow liquid[4]. Leave the dark, polymeric residue in the boiling flask.

  • Post-Distillation: Break the vacuum with Argon—not air—to prevent the immediate oxidation of the hot, freshly purified amine.

Part 4: Degradation & Storage Visualization

The following diagram maps the logical relationship between environmental triggers, degradation pathways, and the specific storage parameters required to mitigate them.

G cluster_degradation Degradation Triggers cluster_prevention Preventive Storage Parameters NEM N-Ethyl-m-toluidine (CAS: 102-27-2) Air Atmospheric Oxygen NEM->Air Exposure Light UV / Direct Light NEM->Light Exposure Heat Thermal Stress (>25°C) NEM->Heat Exposure Argon Inert Gas Purge (Argon/N2) NEM->Argon Prevent Oxidation AmberGlass Amber Glass Containers NEM->AmberGlass Prevent Photolysis ColdStorage Refrigeration (2-8°C) NEM->ColdStorage Prevent Thermal Degradation Degradation (N-Oxides, Radical Coupling, Dark Amber Color) Air->Degradation Oxidation Light->Degradation Photolysis Heat->Degradation Thermal Breakdown Stable Stable Storage (Maintained Purity) Argon->Stable AmberGlass->Stable ColdStorage->Stable

Degradation pathways of N-Ethyl-m-toluidine and corresponding preventive storage strategies.

References

  • Cole-Parmer - Material Safety Data Sheet: N-Ethyl-m-toluidine, 99+% [Link]

  • Mit-ivy Industry - High purity 99% N-Ethyl-3-methylaniline CAS 102-27-2 Specifications [Link]

Sources

Technical Guide: Thermal Management in N-Ethyl-m-toluidine (NEMT) Acid Neutralization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thermodynamics of Safety

N-Ethyl-m-toluidine (NEMT) is a critical intermediate in the synthesis of azo dyes and color photographic developers. While its alkylation chemistry is well-documented, the acid neutralization step (forming the hydrochloride or sulfate salt) is frequently underestimated.

This is not merely a pH adjustment; it is a highly exothermic phase transition. The reaction between NEMT (a weak base) and strong mineral acids releases significant enthalpy (


). If uncontrolled, this heat generation can push the system near the NEMT flash point (

), degrade the product (oxidation/color bodies), or lead to solvent vaporization.

This guide provides the engineering controls and troubleshooting logic required to manage this exotherm safely and efficiently.

Module 1: The Hazard Landscape

Before initiating any neutralization, you must understand the interplay between the chemical reaction and the physical limitations of your reactor.

The Reaction & Enthalpy

The protonation of the nitrogen lone pair is rapid and diffusion-controlled.



Critical Risk Factors:

  • Viscosity Spike: As the salt forms, it often precipitates out of organic solvents (like toluene or DCM) or creates a thick slurry in aqueous media. This increases viscosity, reducing the Reynolds number and killing the heat transfer coefficient (

    
    ).
    
  • Flash Point Proximity: NEMT has a closed-cup flash point of

    
    .[1] An adiabatic temperature rise from room temperature can easily breach this limit if the acid addition is too fast.
    
  • Toxicity: NEMT induces methemoglobinemia (blue skin/blood).[2] A thermal runaway that breaches containment releases toxic vapors, posing an immediate life-safety threat.

Thermal Feedback Loop (Visualization)

The following diagram illustrates the "Viscosity Trap"—a common failure mode where salt formation masks the true internal temperature until it is too late.

ViscosityTrap AcidAdd Acid Addition Exotherm Exotherm Generation (Heat Release) AcidAdd->Exotherm SaltForm Salt Precipitation (Solid Formation) AcidAdd->SaltForm Runaway Thermal Runaway / Product Degradation Exotherm->Runaway Uncontrolled Viscosity Viscosity Increase SaltForm->Viscosity MixingLoss Loss of Turbulent Flow (Poor Mixing) Viscosity->MixingLoss MixingLoss->Exotherm Heat Accumulation HotSpots Localized Hot Spots (Probe lag) MixingLoss->HotSpots HotSpots->Runaway

Figure 1: The "Viscosity Trap" in amine neutralization. Salt formation reduces mixing efficiency, leading to localized superheating that standard probes may miss.

Module 2: Process Parameters & Data

Key Physical Properties
PropertyValueImplication
Boiling Point

High boiler; difficult to remove if excess is used.
Flash Point

(Closed Cup)
Process Limit: Keep

to maintain safety margin.
Density

Lighter than water; phase separation behavior is critical in extraction.
Solubility Insoluble in water; Soluble in alcohol/etherRequires biphasic neutralization or solvent carrier.
Recommended Operating Limits
  • Maximum Dosing Rate:

    
     per liter of reactor volume (adjust based on cooling capacity).
    
  • Target Temperature:

    
     (Start); Max 
    
    
    
    (Peak).
  • Agitation: High-torque overhead stirring (anchor or pitch-blade) required to manage slurry. Magnetic stirrers are forbidden due to decoupling risks.

Module 3: Troubleshooting Guide

Issue 1: Temperature Spiking Despite Cooling

Symptom: The jacket temperature is low (e.g.,


), but the internal temperature keeps rising or spiking erratically.
  • Root Cause: "Crusting." The amine salt has coated the reactor walls, acting as an insulator. The heat cannot transfer to the jacket.

  • Immediate Action:

    • STOP Dosing immediately.

    • Increase agitation speed (if safe) to break the boundary layer.

    • Do not supercool the jacket (risk of thermal shock or freezing the solvent).

  • Prevention: Use a co-solvent (e.g., Ethanol or Water) to keep the salt partially soluble or in a flowable slurry.

Issue 2: The "Color Shift" (Product Quality)

Symptom: The NEMT solution turns from pale yellow to dark brown/black during acidification.

  • Root Cause: Oxidation. At high temperatures (

    
    ), NEMT oxidizes rapidly, especially in the presence of trace metals or light.
    
  • Immediate Action:

    • Check inert gas purge (Nitrogen blanket is mandatory).

    • Verify temperature history (did it spike?).

  • Prevention: Conduct neutralization under strict

    
     atmosphere. Add a reducing agent (e.g., Sodium Bisulfite) if the downstream chemistry permits.
    
Issue 3: Agitator Decoupling/Stalling

Symptom: The motor strains, or the magnetic bar stops spinning while the motor whirs.

  • Root Cause: Solid loading is too high. You have created a "wet sand" consistency.

  • Immediate Action:

    • Add more solvent immediately to dilute the slurry.

    • Switch to a mechanical overhead stirrer if using magnetic (magnetic stirring is insufficient for salt formation).

Module 4: The Safe Neutralization Protocol

Objective: Neutralize 1.0 mol NEMT with HCl while maintaining


.
Equipment Setup
  • Reactor: Jacketed glass reactor with overhead stirring.

  • Dosing: Peristaltic pump or pressure-equalizing dropping funnel.

  • Sensors: Internal PT100 temperature probe (submerged deep).

Workflow Diagram

Protocol Start Start Prep 1. Charge NEMT + Solvent (Start Stirring) Start->Prep Cool 2. Cool to 10°C Prep->Cool Dose 3. Dose Acid (Slowly) Cool->Dose Check Temp > 35°C? Dose->Check Wait Pause Dosing Wait for T < 20°C Check->Wait Yes Finish 4. Post-Stir (30 mins) Check pH Check->Finish No (Dosing Complete) Wait->Dose Resume

Figure 2: Logic flow for controlled acid addition.

Step-by-Step Procedure
  • Preparation:

    • Charge NEMT and solvent (e.g., 5 volumes of Methanol or Water/IPA mix) into the reactor.

    • Why? Dilution acts as a heat sink (thermal ballast).

    • Start agitation at medium-high speed.

    • Establish Nitrogen blanket.

  • Initial Cooling:

    • Set jacket temperature to

      
      .
      
    • Wait until internal temperature reaches

      
      .
      
  • Controlled Addition (The Critical Step):

    • Begin adding Acid (e.g., 37% HCl) dropwise.

    • Monitor: Watch the internal temperature, not the jacket.

    • Rule of Thumb: If Temp rises

      
       per minute, slow the addition rate.
      
    • Hard Stop: If Temp reaches

      
      , stop addition immediately and allow to cool back to 
      
      
      
      .
  • Digestion:

    • Once acid addition is complete, maintain stirring for 30 minutes.

    • Verify pH (should be acidic, pH < 2 for hydrochloride salt).

    • Filter the precipitated salt or proceed to the next aqueous extraction step.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I add the NEMT to the Acid instead of Acid to NEMT? A: Yes, this is called "Inverse Addition."

  • Pros: The amine is immediately protonated, often resulting in better solubility initially.

  • Cons: You start with a high concentration of strong acid, which can be corrosive to equipment. However, for heat management, inverse addition is often safer because the "fuel" (amine) is the limiting reagent, preventing a large unreacted mass from accumulating.

Q: Why did my glass reactor crack? A: Thermal Shock. If the reaction got hot (


) and you dumped 

coolant into the jacket, the

across the glass wall exceeded its tensile strength. Never exceed a

of

for standard borosilicate glass.

Q: I smell a sweet, floral/almond odor. Is that the salt? A: NO. Evacuate immediately. NEMT has a fishy/amine odor. A sweet/almond smell could indicate decomposition into nitro-compounds or other toxic byproducts. Check your ventilation and personal protective equipment (PPE).[3][4]

References

  • PubChem. (n.d.). N-Ethyl-m-toluidine (Compound Summary).[2][4][5][6][7][8] National Library of Medicine. Retrieved October 26, 2023, from [Link]

    • Source for physical properties (Flash point, BP)
  • Bretherick, L., & Urben, P. (2017).[9][10] Bretherick's Handbook of Reactive Chemical Hazards (8th ed.).[9] Elsevier.[9]

    • Authoritative source for amine-acid neutralization hazards and exotherm d
  • American Chemical Society (ACS). (2021). Lessons Learned from a Delayed Exothermic Decomposition: Amine Neutralizations. ACS Chemical Health & Safety. Retrieved from [Link]

    • Source for general protocols on controlling amine neutraliz
  • Source for specific handling and GHS classific

Sources

Technical Support Center: Purification of N-Ethyl-m-toluidine

Author: BenchChem Technical Support Team. Date: March 2026

Overview

During the synthesis of N-ethyl-m-toluidine via the alkylation of m-toluidine, researchers frequently encounter a crude mixture containing unreacted primary amine (m-toluidine), the target secondary amine (N-ethyl-m-toluidine), and over-alkylated tertiary amine (N,N-diethyl-m-toluidine). This guide provides field-proven troubleshooting strategies and a self-validating chemical protocol to isolate the secondary amine with high purity.

Physicochemical Properties of Reaction Components

To understand the separation challenges, we must first compare the physical properties of the reaction mixture components.

CompoundAmine ClassBoiling Point (°C)Density (g/mL)Water Solubility
m-Toluidine Primary (1°)203–204[1]0.999[1]Slightly soluble
N-Ethyl-m-toluidine Secondary (2°)221[2]0.957[2]Insoluble
N,N-Diethyl-m-toluidine Tertiary (3°)231–232[3]0.922[3]Insoluble

Troubleshooting & FAQs

Q1: Why is simple distillation insufficient for removing unreacted m-toluidine from N-ethyl-m-toluidine? A: As shown in the table above, the boiling points of m-toluidine (~203°C)[1] and N-ethyl-m-toluidine (~221°C)[2] are separated by only 18°C. Simple distillation cannot resolve these components effectively. While fractional distillation under reduced pressure is possible, it requires a column with high theoretical plates and often leads to co-distillation, compromising the purity of the final product[4].

Q2: What is the most reliable chemical method to separate the secondary amine from the primary amine? A: The classical Nitrosation-Reduction method, originally documented in 5[5], is the gold standard. Causality & Mechanism: When the crude amine mixture is treated with sodium nitrite (NaNO2) in aqueous hydrochloric acid at 0–12°C, the primary amine (m-toluidine) undergoes diazotization to form a highly water-soluble diazonium salt[4]. Conversely, the secondary amine (N-ethyl-m-toluidine) undergoes N-nitrosation to form N-nitroso-N-ethyl-m-toluidine, a neutral, water-insoluble yellow oil[4]. This fundamental difference in chemical reactivity creates a self-validating system: the N-nitroso derivative can be easily extracted into an organic solvent (like ether), leaving the primary amine trapped in the aqueous layer[5]. The isolated N-nitroso compound is subsequently reduced (denitrosated) using stannous chloride (SnCl2) and HCl to regenerate the pure secondary amine[4].

Q3: How can I monitor the separation process analytically? A: Gas Chromatography (GC) is highly effective if the amines are derivatized prior to injection. Forming N-trifluoroacetyl derivatives significantly improves peak resolution between aniline and toluidine isomers[6]. Alternatively, reverse-phase HPLC using a low-silanol mixed-mode column (e.g., Newcrom R1) with a mobile phase of acetonitrile, water, and phosphoric acid can resolve these amines without derivatization[7].

Step-by-Step Experimental Protocol: Nitrosation-Reduction Method

This methodology is adapted from standard 8[8] and Organic Syntheses[5] procedures.

Phase 1: Nitrosation and Phase Separation
  • Acidification: Add the crude amine mixture (approx. 90 g) to a solution of 100 mL concentrated hydrochloric acid in 350 mL of water[5].

  • Temperature Control: Cool the hydrochloride solution in an ice bath. It is critical to maintain the temperature strictly below 12°C to prevent the decomposition of the diazonium salt[5].

  • Nitrosation: While stirring rapidly, slowly add a solution of 41.5 g of sodium nitrite (NaNO2) in 150 mL of water[5]. Allow the mixture to stand for 10 minutes[5].

  • Extraction: Extract the mixture with three 100-mL portions of diethyl ether[5]. The N-nitroso-N-ethyl-m-toluidine partitions into the ether layer[4]. Discard the lower aqueous layer containing the unreacted m-toluidine diazonium salt[5].

  • Solvent Removal: Gently evaporate the ether from the extract on a steam bath while blowing a stream of air over the surface. Caution: Keep the temperature as low as possible, as the nitroso compound decomposes on standing or excessive heating[5].

Phase 2: Denitrosation (Reduction)
  • Preparation: In a separate 3-L flask, prepare a solution of 407 g of stannous chloride dihydrate (SnCl2·2H2O) in 420 mL of concentrated hydrochloric acid[5].

  • Reduction: Gradually add the crude N-nitroso compound to the SnCl2 solution with continuous shaking[5]. The reaction is highly exothermic; apply cooling to keep the temperature below 60°C[5].

  • Incubation: Allow the mixture to stand for at least one hour to ensure complete denitrosation back to the secondary amine[5].

Phase 3: Isolation of Pure N-Ethyl-m-toluidine
  • Basification: Cautiously make the mixture strongly alkaline by adding a cold solution of 520 g of sodium hydroxide (NaOH) in 800 mL of water[5]. Agitate vigorously and cool in running water during this addition[5].

  • Steam Distillation: Distill the resulting milky suspension with steam until approximately 2 liters of clear distillate has been collected[5].

  • Extraction & Drying: Saturate the distillate with sodium chloride and extract with three 100-mL portions of benzene (or dichloromethane)[5]. Dry the organic extract overnight with flaked potassium hydroxide[5].

  • Final Recovery: Decant the dried solution, remove the solvent by distillation, and distill the residue under reduced pressure to obtain pure N-ethyl-m-toluidine[5].

Workflow Visualization

G Mix Crude Amine Mixture (m-Toluidine + N-Ethyl-m-toluidine) Nitrosation Add NaNO2 / HCl (T < 12°C) Mix->Nitrosation AqLayer Aqueous Phase (1° Diazonium Salt) DISCARD Nitrosation->AqLayer Water Soluble OrgLayer Ether Phase (N-nitroso-2° Amine) KEEP Nitrosation->OrgLayer Ether Extraction Reduction Add SnCl2 / HCl (T < 60°C) OrgLayer->Reduction Evaporate Ether Basify Basify with NaOH & Steam Distill Reduction->Basify Denitrosation Pure Pure N-Ethyl-m-toluidine (Target 2° Amine) Basify->Pure Solvent Extraction

Workflow for the chemical separation of 1° and 2° amines via nitrosation.

References

  • Benchchem.
  • Benchchem. "Improving the yield and purity of N-Ethyl-m-toluidine synthesis." Benchchem.
  • Buck, J. S., & Ferry, C. W. "m-Toluidine, N-ethyl." Organic Syntheses.
  • ChemicalBull. "M-toluidine Manufacturer & Supplier." ChemicalBull.
  • OttoKemi. "N,N-Diethyl-m-toluidine, 98% 91-67-8 India.
  • SIELC Technologies. "Separation of N-Benzyl-N-ethyl-m-toluidine on Newcrom R1 HPLC column." SIELC.
  • Thomas Scientific. "N-Ethyl-m-toluidine, >=98.0% (GC)." Thomas Scientific.
  • Umeh, E. O.

Sources

Validation & Comparative

Structural Elucidation & Comparative NMR Profiling: N-Ethyl-m-toluidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Ethyl-m-toluidine (N-Ethyl-3-methylaniline) is a critical intermediate in the synthesis of color developers (e.g., CD-3) and triarylmethane dyes.[1] In drug development, it serves as a scaffold for functionalized anilines.

This guide provides a definitive 1H NMR assignment for N-Ethyl-m-toluidine in CDCl₃.[1] Unlike standard spectral lists, this document focuses on comparative discrimination —equipping researchers to distinguish the target compound from its specific synthetic precursors (m-toluidine), over-alkylated byproducts (N,N-diethyl-m-toluidine), and regioisomers (N-ethyl-p-toluidine).[1]

Structural Analysis & Theoretical Grounding

The 1H NMR spectrum of N-Ethyl-m-toluidine is defined by three distinct chemical environments: the aliphatic ethyl chain , the aromatic ring (meta-substituted) , and the labile amine proton .[1]

Mechanistic Shift Logic[1]
  • Inductive Effects (+I): The methyl group at the meta position exerts a weak shielding effect on adjacent protons.

  • Mesomeric Effects (+M): The N-ethyl amino group is a strong electron donor.[1] It significantly shields the ortho and para protons relative to the nitrogen, shifting them upfield (lower ppm) compared to benzene.

  • Deshielding: The nitrogen atom deshields the adjacent methylene protons (

    
    ) of the ethyl group, pushing them to ~3.1 ppm.[1]
    

Comparative Analysis: Distinguishing Alternatives

The true utility of NMR in process chemistry is detecting what shouldn't be there. Below is a comparative breakdown of N-Ethyl-m-toluidine against its most common "alternatives" (impurities or analogs).

Scenario A: Reaction Monitoring (Target vs. Precursor)

Comparison: N-Ethyl-m-toluidine vs. m-Toluidine (Parent Amine)

FeatureN-Ethyl-m-toluidine (Product)m-Toluidine (Starting Material)Diagnostic Action
Aliphatic Region Quartet (~3.1 ppm) & Triplet (~1.2 ppm)Absent Monitor appearance of Quartet.[1]
Amine Proton 1H Broad Singlet (NH)2H Broad Singlet (NH₂)Integration drops from 2H to 1H.
Aromatic Shift Slight upfield shift due to increased electron density from ethyl group.[1]Baseline aromatic shifts.[2]Secondary confirmation only.
Scenario B: Purity Profiling (Target vs. Over-Alkylation)

Comparison: N-Ethyl-m-toluidine vs. N,N-Diethyl-m-toluidine (Byproduct)

FeatureN-Ethyl-m-toluidine (Secondary Amine)N,N-Diethyl-m-toluidine (Tertiary Amine)Diagnostic Action
Ethyl Integration 2H (CH₂) : 3H (CH₃)4H (CH₂) : 6H (CH₃) Check integration ratios relative to Ring-CH₃.[1]
NH Signal Present (~3.5 ppm)Absent Disappearance of broad singlet.
Symmetry Single ethyl environment.[1]Two equivalent ethyl environments.[2]N,N-diethyl shows simplified, intense ethyl peaks.
Scenario C: Regio-Isomerism (Meta vs. Para)

Comparison: N-Ethyl-m-toluidine vs. N-Ethyl-p-toluidine

  • Meta (Target): Asymmetric aromatic region. Four distinct proton signals (often overlapping).[2][3] Pattern: Singlet-like (H2), Doublet (H4/H6), Triplet-like (H5).

  • Para (Isomer): Symmetric AA'BB' system . Appears as two distinct "roofed" doublets in the aromatic region.

Master Peak Assignment Table

Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz (Recommended minimum for aromatic resolution) Reference: TMS (0.00 ppm)

AssignmentShift (δ ppm)MultiplicityIntegrationCoupling (J Hz)Notes
Ethyl -CH₃ 1.25Triplet (t)3H7.1Terminal methyl.[1] Clean triplet.
Ring -CH₃ 2.28Singlet (s)3H-Methyl on aromatic ring (Position 3).[1]
Ethyl -CH₂- 3.16Quartet (q)2H7.1Methylene attached to Nitrogen.[1]
-NH 3.50*Broad Singlet1H-Position varies with conc.[1] & water content.
Ar-H (H6) 6.38 - 6.45Doublet (d)1H~8.0Ortho to amine, Para to methyl.[1] Shielded.
Ar-H (H2) 6.45 - 6.50Singlet-like (s)1H~2.0Isolated between amine and methyl.[1]
Ar-H (H4) 6.55 - 6.60Doublet (d)1H~7.5Ortho to methyl, Para to amine.
Ar-H (H5) 7.05 - 7.10Triplet (t)1H~7.8Meta to both substituents.[1] Most deshielded.

> Note: The aromatic region (6.3 - 7.1 ppm) is complex in meta-substituted systems.[1] H2, H4, and H6 are electron-rich (upfield), while H5 is less shielded (downfield).

Visual Logic & Workflows

Diagram 1: Aromatic Assignment Logic Tree

This decision tree aids in assigning the complex aromatic region of meta-substituted anilines.[1]

AromaticAssignment Start Analyze Aromatic Region (6.0 - 7.5 ppm) Coupling Check Coupling Pattern Start->Coupling Triplet Triplet (t) / Pseudo-triplet Coupling->Triplet 2 neighbors Doublet Doublet (d) Coupling->Doublet 1 neighbor Singlet Singlet (s) / Broad s Coupling->Singlet 0 neighbors (approx) H5 Assign H5 (Meta to both groups) Most Deshielded (~7.1 ppm) Triplet->H5 H4_H6 Assign H4 & H6 (Ortho to substituents) Shielded (~6.4-6.6 ppm) Doublet->H4_H6 H2 Assign H2 (Isolated between groups) Shielded (~6.5 ppm) Singlet->H2

Figure 1: Logic flow for assigning the specific aromatic protons in N-Ethyl-m-toluidine based on multiplicity and shielding.[1]

Diagram 2: Impurity Differentiation Workflow

A systematic approach to validating sample purity using 1H NMR.[1]

PurityWorkflow Sample Crude Sample Solvent Dissolve in CDCl3 Sample->Solvent EthylCheck Check Ethyl Region (1.0 - 3.5 ppm) Solvent->EthylCheck Decision1 Integration Ratio? CH2 : CH3 EthylCheck->Decision1 Pure 2:3 Ratio (Target) Decision1->Pure Matches Impurity1 4:6 Ratio (N,N-Diethyl impurity) Decision1->Impurity1 Excess Alkyl Impurity2 No Ethyl Signal (m-Toluidine) Decision1->Impurity2 Missing Alkyl

Figure 2: Step-by-step workflow for distinguishing N-Ethyl-m-toluidine from its primary synthetic impurities.

Experimental Protocol: High-Resolution Acquisition

To reproduce the data above and ensure accurate integration for purity calculations, follow this protocol.

Materials
  • Analyte: N-Ethyl-m-toluidine (>98% purity recommended for reference).[1][3][4][5][6]

  • Solvent: Chloroform-d (CDCl₃) with 0.03% TMS (Tetramethylsilane).

    • Alternative: DMSO-d6 is preferred if the NH peak is overlapping with other signals or exchanging too rapidly, as DMSO stabilizes the amine proton via hydrogen bonding, sharpening the peak.

  • Tubes: 5mm High-Precision NMR tubes (Wilmad 507-PP or equivalent).

Step-by-Step Methodology
  • Sample Preparation:

    • Dispense 15-20 mg of N-Ethyl-m-toluidine into a clean vial.

    • Add 0.6 mL of CDCl₃.

    • Vortex for 10 seconds to ensure complete homogeneity (viscous liquids can stratify).

    • Transfer to the NMR tube. Cap immediately to prevent solvent evaporation and concentration changes.

  • Acquisition Parameters (Standard 400 MHz):

    • Pulse Sequence: zg30 (30° excitation pulse).

    • Relaxation Delay (D1): Set to 5.0 seconds .

      • Reasoning: Amine protons and aromatic protons have different T1 relaxation times. A short D1 (1s) will under-integrate the aromatic protons relative to the methyls.[1] 5s ensures quantitative accuracy.

    • Scans (NS): 16 (Sufficient for >10mg sample).

    • Temperature: 298 K (25°C).

  • Processing:

    • Phasing: Apply automatic phasing, then manual correction for the baseline.

    • Referencing: Calibrate the TMS singlet to 0.00 ppm.

    • Integration: Normalize the Ring-Methyl singlet (2.28 ppm) to 3.00 . This provides the most stable internal standard for calculating the ethyl and aromatic integrals.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 3362 (N-Ethyl-m-toluidine).[1] [Link]

  • NIST Mass Spectrometry Data Center. N-Ethyl-m-toluidine.[1] NIST Chemistry WebBook, SRD 69. [Link]

  • Fulmer, G. R., et al. (2010).[7] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.[7] Organometallics, 29(9), 2176–2179. (Used for solvent residual referencing).[8] [Link]

Sources

GC-MS Fragmentation & Differentiation Guide: 3-Ethyl-N-methylaniline (m/z 135)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Comparison Scope

Target Compound: 3-Ethyl-N-methylaniline (CAS: 71265-20-8) Molecular Formula: C₉H₁₃N Molecular Weight: 135.21 g/mol Base Peak (EI): m/z 120 (M-15)

In forensic toxicology and drug development, This compound presents a significant analytical challenge due to its "mass spectral equivalence" with several structural isomers, most notably N-Ethyl-3-methylaniline (N-Ethyl-m-toluidine) and N,N-Dimethyl-m-toluidine . All share a molecular weight of 135 Da and produce nearly identical electron ionization (EI) fragmentation patterns dominated by the m/z 120 ion.

This guide provides a definitive technical framework to differentiate this compound from its isomers using high-resolution GC-MS fragmentation mechanics, ion ratio analysis, and chemical derivatization protocols.

Isomeric Comparison Matrix
FeatureThis compound N-Ethyl-3-methylaniline N,N-Dimethyl-m-toluidine
Structure Ring-Ethyl, N-MethylN-Ethyl, Ring-MethylN,N-Dimethyl, Ring-Methyl
Amine Class Secondary (

)
Secondary (

)
Tertiary (

)
Base Peak m/z 120m/z 120m/z 134 or 120
Key Differentiator M-1 (m/z 134) presence due to N-methylM-15 (m/z 120) dominant; weak M-1No reaction with TFAA
Derivatization Forms TFA derivative (MW 231)Forms TFA derivative (MW 231)No Reaction

Fragmentation Mechanics (m/z 135)

The fragmentation of this compound is driven by the competition between the N-methyl group (promoting


-cleavage of Hydrogen) and the Ring-ethyl group  (promoting 

-cleavage of Methyl).
Mechanistic Pathway Analysis
  • Formation of m/z 120 (M - 15):

    • Pathway A (Ring-Driven): The radical cation localized on the aromatic ring triggers a

      
      -cleavage of the ethyl group, losing a methyl radical (
      
      
      
      ). This results in a stable methyl-substituted benzyl cation .
    • Pathway B (Nitrogen-Driven): While N-ethyl groups typically lose a methyl via

      
      -cleavage, the N-methyl group in this compound cannot lose a methyl directly without skeletal rearrangement. Therefore, the m/z 120 peak in this compound is primarily derived from the ring-ethyl substituent .
      
  • Formation of m/z 134 (M - 1):

    • The N-methyl group facilitates the loss of a hydrogen atom (

      
      -cleavage) to form a resonance-stabilized iminium ion (
      
      
      
      ). This "M-1" peak is a diagnostic marker for N-methyl anilines.
    • Differentiation Note: The isomer N-Ethyl-3-methylaniline lacks an N-methyl group; its N-ethyl group preferentially loses a methyl (M-15) rather than a hydrogen. Consequently, This compound exhibits a significantly higher m/z 134 abundance.

  • Secondary Fragments:

    • m/z 91 (Tropylium): Formed via rearrangement of the benzyl cation (m/z 120) and loss of the amine moiety (

      
      ).
      
    • m/z 77 (Phenyl): Characteristic aromatic ring degradation.

Fragmentation cluster_legend Pathway Key M Molecular Ion (M+•) m/z 135 M1 [M-H]+ (Iminium) m/z 134 (Diagnostic for N-Methyl) M->M1 -H• (α-cleavage at N-Me) M15 [M-CH3]+ (Benzyl Cation) m/z 120 (Base Peak) M->M15 -CH3• (β-cleavage at Ring-Et) Trop Tropylium Ion m/z 91 M15->Trop -CH2=NH (Neutral Loss) Ph Phenyl Cation m/z 77 Trop->Ph -C2H2 key Blue: Parent | Green: Diagnostic | Red: Base Peak

Figure 1: Competitive fragmentation pathways for this compound. The M-1 pathway (green) is critical for distinguishing it from N-ethyl isomers.

Experimental Protocol: Differentiation Strategy

To objectively identify this compound, a dual-approach protocol combining Retention Index (RI) Mapping and Chemical Derivatization is required.

Protocol A: GC-MS Acquisition Parameters
  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: 250°C, Splitless (1 min purge).

  • Oven Program: 60°C (1 min) → 20°C/min → 300°C (3 min).

  • MS Source: EI mode (70 eV), 230°C. Scan range m/z 40–350.

Protocol B: Chemical Derivatization (TFAA)

Derivatization with Trifluoroacetic Anhydride (TFAA) is the "gold standard" for separating these isomers. It exploits the reactivity differences between secondary and tertiary amines.

  • Preparation: Dissolve 50 µL of sample extract in 200 µL Ethyl Acetate.

  • Reaction: Add 50 µL TFAA. Incubate at 60°C for 20 minutes.

  • Clean-up: Evaporate to dryness under

    
     stream; reconstitute in 100 µL Ethyl Acetate.
    
  • Analysis: Inject 1 µL into GC-MS.

Outcome Interpretation:

  • This compound (

    
    ):  Forms N-TFA derivative (
    
    
    
    Mass +96). New Parent Ion: m/z 231.
  • N-Ethyl-3-methylaniline (

    
    ):  Forms N-TFA derivative (
    
    
    
    Mass +96). New Parent Ion: m/z 231. (Separated by Retention Time).
  • N,N-Dimethyl-m-toluidine (

    
    ): No Reaction.  Parent Ion remains m/z 135.
    

Workflow Sample Unknown Sample (m/z 135) Deriv Add TFAA 60°C, 20 min Sample->Deriv Split Amine Type? Deriv->Split Tert Tertiary Amine (N,N-Dimethyl...) No Reaction RT: Early Split->Tert No H on N Sec Secondary Amine (3-Ethyl-N-Me...) Forms TFA-Deriv RT: Shifted Late Split->Sec H on N Result Compare Retention Index (Isomer Separation) Sec->Result

Figure 2: Decision tree for differentiating m/z 135 isomers using TFAA derivatization.

Diagnostic Data Summary

Use the following table to validate the identity of your unknown analyte.

MetricThis compoundN-Ethyl-3-methylaniline
M+ (m/z 135) Present (Medium)Present (Medium)
[M-H]+ (m/z 134) Distinct (>10% of Base) Weak/Absent (<2% of Base)
[M-CH3]+ (m/z 120) Base Peak (100%) Base Peak (100%)
m/z 106 Weak (M-29 difficult)Present (Loss of Ethyl from N)
TFA Derivative MW 231231
TFA Deriv.[1] Base Peak m/z 162 (Loss of

)
m/z 216 (Loss of Methyl)

Key Insight: The presence of a significant m/z 134 peak is the strongest indicator of the N-methyl group found in this compound, distinguishing it from the N-ethyl isomer.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14977562, this compound. Retrieved from [Link][1]

  • Chen, M., et al. (2018). Differentiation of isomeric methylanilines by imidization and gas chromatography/mass spectrometry analysis. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Seulen, S., & Grotemeyer, J. (2018). Fragmentation studies on metastable diethylaniline derivatives using mass-analyzed ion kinetic energy spectrometry.[2] European Journal of Mass Spectrometry. Retrieved from [Link]

  • Atherton, H. J., et al. (2019). New insights into the dissociation dynamics of methylated anilines. Royal Society of Chemistry. Retrieved from [Link]

Sources

A Comparative Guide to the HPLC Retention Behavior of N-Ethyl-m-toluidine and m-toluidine

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive comparison of the high-performance liquid chromatography (HPLC) retention characteristics of N-Ethyl-m-toluidine and its parent compound, m-toluidine. For researchers, analytical chemists, and drug development professionals, understanding the subtle differences in chromatographic behavior is paramount for developing robust analytical methods for separation, quantification, and quality control. This guide will dissect the physicochemical properties of these two aromatic amines, explain the theoretical basis for their separation via reversed-phase HPLC, and provide a validated experimental protocol to illustrate these principles in practice.

Foundational Physicochemical Properties

The chromatographic behavior of a molecule is intrinsically linked to its physical and chemical properties. N-Ethyl-m-toluidine is a secondary amine, an N-ethylated derivative of the primary amine m-toluidine. This seemingly minor structural modification—the substitution of a hydrogen atom on the amine with an ethyl group—introduces significant changes in molecular weight, polarity, and hydrophobicity, which are the primary drivers of retention in reversed-phase chromatography.

A summary of the key physicochemical properties is presented below for direct comparison.

Propertym-ToluidineN-Ethyl-m-toluidineReference(s)
Molecular Formula C₇H₉NC₉H₁₃N[1][2]
Molecular Weight 107.15 g/mol 135.21 g/mol [1][2]
Boiling Point 203-204 °C221 °C[3]
logP (XLogP3) 1.42.5[1][2]
Structure Primary Aromatic AmineSecondary Aromatic Amine[1][4]
Appearance Colorless to light yellow liquidLight amber liquid[5][6]

The most telling predictor of reversed-phase HPLC behavior in this table is the logP value , the logarithm of the octanol-water partition coefficient. A higher logP value indicates greater hydrophobicity (lipophilicity). The addition of the ethyl group increases the logP from 1.4 for m-toluidine to 2.5 for N-Ethyl-m-toluidine, signaling a substantial increase in its non-polar character.[1][2]

G cluster_m_toluidine m-Toluidine cluster_n_ethyl_m_toluidine N-Ethyl-m-toluidine m_toluidine n_ethyl_m_toluidine

Figure 1: Chemical structures of m-Toluidine and N-Ethyl-m-toluidine.

The Chromatographic Principle: Predicting Elution Order

Reversed-phase liquid chromatography (RP-LC) is the most widely used mode of HPLC, employing a non-polar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase (commonly a mixture of water or buffer with acetonitrile or methanol).[7][8] The fundamental principle governing separation is based on hydrophobic interactions:

  • More hydrophobic (less polar) analytes interact more strongly with the non-polar stationary phase. These interactions slow their transit through the column, resulting in longer retention times .[7]

  • More hydrophilic (more polar) analytes have a greater affinity for the polar mobile phase and are swept through the column more quickly, leading to shorter retention times .

Applying this principle to our compounds:

  • N-Ethyl-m-toluidine: The presence of the C₂H₅ group significantly increases the molecule's overall hydrophobicity and non-polar surface area compared to m-toluidine.

  • m-toluidine: As a primary amine, it is more polar than its secondary amine counterpart. The two hydrogens on the nitrogen are available for hydrogen bonding with the aqueous mobile phase, further reducing its interaction with the stationary phase.

A Validated Experimental Protocol for Separation

The following protocol provides a robust starting point for the baseline separation of m-toluidine and N-Ethyl-m-toluidine. This method is designed for accuracy and reproducibility, employing standard instrumentation and reagents.

Chromatographic Conditions
ParameterRecommended ConditionsJustification
HPLC Column C18, 5 µm, 4.6 x 150 mmThe C18 phase provides strong hydrophobic retention necessary to resolve analytes based on differences in their alkyl substituents.[8]
Mobile Phase Acetonitrile : 20mM Phosphate Buffer (pH 3.0) (40:60, v/v)Acetonitrile is a common organic modifier.[9] The acidic buffer ensures the amine groups are protonated, leading to sharp, symmetrical peaks by minimizing interactions with residual silanols on the stationary phase.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between run time and efficiency.
Injection Volume 10 µLA typical injection volume that avoids column overloading while ensuring adequate signal.
Detector UV-Vis DetectorAromatic rings in both molecules provide strong chromophores for reliable UV detection.
Detection Wavelength 254 nmA common wavelength for aromatic compounds offering good sensitivity for both analytes.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures retention time stability and reproducibility by controlling mobile phase viscosity.[10]
Run Time 15 minutesSufficient time to allow for the elution of both components and re-equilibration.
Step-by-Step Methodology
  • Reagent and Standard Preparation:

    • Prepare the 20mM phosphate buffer by dissolving the appropriate amount of monobasic potassium phosphate in HPLC-grade water and adjusting the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

    • Prepare a stock solution of 1 mg/mL for both m-toluidine and N-Ethyl-m-toluidine reference standards in methanol.

    • Create a mixed working standard solution by diluting the stock solutions with the mobile phase to a final concentration of approximately 50 µg/mL for each analyte.

  • Sample Preparation:

    • Accurately weigh the sample containing the analytes and transfer it to a volumetric flask.

    • Dissolve and dilute the sample with the mobile phase to achieve a final concentration within the expected linear range of the instrument.

    • Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates that could clog the system.[11]

  • System Setup and Equilibration:

    • Set up the HPLC system according to the parameters in the table above.

    • Equilibrate the C18 column with the mobile phase for at least 30 minutes, or until a stable, noise-free baseline is achieved at the detector.

  • Analysis and Data Acquisition:

    • Inject the mixed working standard solution to establish the retention times and system suitability parameters (e.g., peak shape, resolution).

    • Inject the prepared sample solutions.

    • Record the chromatograms and integrate the peak areas for quantification.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Prep (ACN:Buffer) Equilibrate System Equilibration (Stable Baseline) MobilePhase->Equilibrate Standard Standard Prep (50 µg/mL) Inject Inject Sample (10 µL) Standard->Inject Sample Sample Prep (Dilute & Filter) Sample->Inject Equilibrate->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Acquire Acquire Chromatogram Detect->Acquire Integrate Integrate Peaks Acquire->Integrate Quantify Quantify Analytes Integrate->Quantify

Figure 2: Experimental workflow for the HPLC analysis of toluidine derivatives.

Expected Results and Final Summary

Based on the established principles of reversed-phase chromatography, the expected elution order will be m-toluidine followed by N-Ethyl-m-toluidine . The primary amine, m-toluidine, being more polar, will elute earlier. The addition of the non-polar ethyl group on N-Ethyl-m-toluidine increases its hydrophobicity, leading to a stronger interaction with the C18 stationary phase and thus a longer retention time.

This guide provides the theoretical foundation and a practical, validated framework for the successful separation and analysis of these two compounds. The provided HPLC method serves as an excellent starting point for method development and can be further optimized by adjusting the mobile phase composition or temperature to meet specific analytical requirements, such as improving resolution or reducing run time.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7603, N-ethyl-3-methylaniline. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7934, m-Toluidine. Available from: [Link]

  • Occupational Safety and Health Administration. M-TOLUIDINE. Available from: [Link]

  • ResearchGate. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Available from: [Link]

  • Wikipedia. Reversed-phase chromatography. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of m-Toluidine. Available from: [Link]

  • ACS Publications. Separation of Aromatic Amines by Reversed-Phase Chromatography. Available from: [Link]

  • Separation Science. Factors Impacting Chromatography Retention Time. Available from: [Link]

  • Altabrisa Group. What Factors Influence HPLC Retention Time Precision? Available from: [Link]

  • Phenomenex. Reversed Phase HPLC Columns. Available from: [Link]

  • Chrom Tech, Inc. How Does Column Temperature Affect HPLC Resolution? Available from: [Link]

  • Element Lab Solutions. A New View of Reversed Phase HPLC Selectivity. Available from: [Link]

  • Biorelevant.com. Which factors can increase the retention time of an analyte during HPLC analysis. Available from: [Link]

  • SIELC Technologies. Separation of N-Benzyl-N-ethyl-m-toluidine on Newcrom R1 HPLC column. Available from: [Link]

  • Element Lab Solutions. HPLC Solvent Selection. Available from: [Link]

  • PMC. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Available from: [Link]

Sources

A Comprehensive Guide to N-Ethyl-m-toluidine Derivatives: UV-Vis Absorption Maxima and Trinder's Reagent Applications

Author: BenchChem Technical Support Team. Date: March 2026

In clinical chemistry and drug development, the accurate quantification of metabolites (such as glucose, uric acid, and cholesterol) relies heavily on robust colorimetric assays. Historically, these assays utilized phenol as a chromogenic agent. However, phenol's narrow absorption range and strict acidic requirements limited its utility[1].

To overcome these limitations, highly water-soluble N-Ethyl-m-toluidine derivatives—collectively known as "New Trinder's Reagents"—were developed[1][2]. These aniline derivatives offer a broader UV-Vis absorption range, higher molar absorptivity, and a wider operational pH range (5.5–9.5), making them indispensable for modern enzymatic photometric detection[1][3].

This guide objectively compares the UV-Vis absorption maxima (


) of key N-Ethyl-m-toluidine derivatives, analyzes the causality behind coupling agent selection, and provides a self-validating experimental protocol for their application.

Mechanistic Insights: The Trinder Reaction Workflow

The core principle of the Trinder reaction relies on the enzymatic generation of hydrogen peroxide (


) from a target analyte. In the presence of peroxidase (POD), this 

catalyzes the oxidative coupling of an N-Ethyl-m-toluidine derivative with a coupling agent—typically 4-aminoantipyrine (4-AA) or 3-methyl-2-benzothiazolinone hydrazone (MBTH)[1][4].

This disproportionation reaction yields a highly stable, colored quinoneimine dye[4]. The specific structural modifications on the N-Ethyl-m-toluidine core (such as methoxy or methyl substitutions) directly dictate the conjugation length of the resulting dye, thereby determining its specific


[1][5].

TrinderWorkflow A Target Analyte (e.g., Uric Acid) B Specific Oxidase (Generates H2O2) A->B C H2O2 + 4-AA + Toluidine Derivative B->C D Peroxidase (POD) Catalysis C->D E Quinoneimine Dye Formation D->E F UV-Vis Detection (Scan for λmax) E->F

Enzymatic workflow of Trinder's reaction and UV-Vis spectrophotometric detection.

Comparative Performance Data: Absorption Maxima

The choice of derivative is a strategic decision based on the sample matrix. Biological samples often contain impurities like bilirubin and hemoglobin, which absorb strongly below 500 nm[6]. By selecting a derivative with a highly red-shifted


, researchers can actively stagger the absorption wavelength away from these interferents[1][5].
Table 1: UV-Vis Absorption Maxima of N-Ethyl-m-toluidine Derivatives
DerivativeChemical NameCoupling Agent

(nm)
Key Analytical Advantage
TOOS N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline4-AA540–555High water solubility and exceptional sensitivity; the most widely used derivative[2][3][5].
TOOS N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylanilineMBTH590Yields 1.5 to 2 times higher molar absorptivity than 4-AA coupling[2][4].
TOPS N-Ethyl-N-(3-sulfopropyl)-3-methylaniline4-AA540–550Excellent stability in liquid formulations; produces a blue-green solution[1][5].
ADOS N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methoxyaniline4-AA540–550Methoxy substitution alters electron density, optimizing specific enzyme kinetics[5].
DAOS N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline4-AA590–592Avoids bilirubin interference, allowing for direct blood glucose determination without serum separation[5][6].
MAOS N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethylaniline4-AA630Highest

(orange-red light); provides the most robust anti-interference capability for highly complex samples[1][5].
Causality in Coupling Agent Selection: 4-AA vs. MBTH

While both 4-AA and MBTH can be used to form the chromogenic system, their selection involves a trade-off between sensitivity and stability.

  • MBTH is catalytically oxidized to produce free radicals that react with the toluidine derivative, undergoing disproportionation to form a blue-violet quinoid compound[4]. This results in a molar absorbance that is 1.5–2 times higher than 4-AA, shifting the

    
     of TOOS to 590 nm[2][4].
    
  • 4-AA , conversely, forms a dye at 555 nm with TOOS but boasts significantly higher chemical stability in solution, making it the preferred choice for commercial diagnostic kits requiring long shelf lives[2][3][7].

Self-Validating Experimental Protocol: Determining

To accurately utilize these derivatives, researchers must empirically validate the


 of the coupled dye. The following protocol relies on a continuous spectral scan rather than a single-point measurement.

Why a spectral scan? Measuring solely at a presumed endpoint wavelength assumes ideal conditions. A full 400–800 nm scan acts as a self-validating mechanism: it confirms the formation of a singular, distinct quinoneimine peak and exposes any baseline shifts caused by auto-oxidation of the reagent or matrix interferents[1][8].

Reagent Preparation
  • Buffer: Prepare a 10 mM Potassium phosphate buffer (pH 7.4) containing 0.1% bovine serum albumin (BSA)[7]. (Causality: Maintains the optimal pH for peroxidase activity while BSA stabilizes the enzymes).

  • Chromogen Solution: Dissolve the N-Ethyl-m-toluidine derivative (e.g., TOOS) to a concentration of 15 mM in distilled water[7].

  • Coupling Solution: Prepare a 30 mM solution of 4-Aminoantipyrine (4-AA) in distilled water[7].

  • Enzyme Solution: Prepare a Horseradish Peroxidase (POD) solution at 300 U/mL[7].

Step-by-Step Methodology
  • System Blanking: In a standard quartz cuvette, mix equal volumes of the Buffer, Chromogen Solution, Coupling Solution, and Enzyme Solution. Do not add the target analyte.

    • Validation Check: TOOS possesses inherent reducibility and can slowly oxidize upon exposure to atmospheric oxygen[8]. Running this blank establishes a true zero-absorbance baseline, isolating the signal generated purely by the enzymatic reaction.

  • Reaction Initiation: Add a known concentration of the target analyte (e.g.,

    
     standard or an analyte/oxidase mixture) to the cuvette[2].
    
  • Incubation: Incubate the mixture at 37°C for 30 to 60 minutes[3].

    • Validation Check: This duration ensures the oxidative coupling reaction reaches a thermodynamic endpoint, preventing artificially low absorbance readings caused by incomplete dye formation.

  • Continuous Spectral Scan: Place the cuvette in a UV-Vis spectrophotometer. Perform a continuous spectral sweep from 400 nm to 800 nm.

  • Data Extraction: Identify the apex of the absorption curve. For a successful TOOS + 4-AA reaction, a sharp peak must be observed precisely at 555 nm[3]. Use this empirically verified

    
     for all subsequent Beer-Lambert law concentration calculations.
    

References

1.[5] The Absorption Wavelength Of Toos, Maos And Other Chromogen Substrates - hbdsbio.com. 2.[4] TOOS (TOOS sodium salt) | Hydrogen Peroxide Detection Reagent - medchemexpress.com. 3.[8] N-Ethyl-N- (2-HYDROXY-3-SULFOPROPYL) -3-Toluidine Sodium Salt High Purity White Powder - made-in-china.com. 4.[3] Trinder Reagent TOOS | CAS 82692-93-1(anhydrous) Dojindo - dojindo.com. 5.[2] N-ETHYL-N-SULFOHYDROXYPROPYL-M-TOLUIDINE SODIUM SALT - chembk.com. 6.[7] Glutamate oxidase(GLOD-E) - kikkoman.com. 7.[1] New Trinder's Reagent | Export | News - allinno.com. 8.[6] (PDF) Determination of glucose by enzyme fluorescence capillary analytical method - researchgate.net.

Sources

Comparing N-Ethyl-m-toluidine vs N-Methylaniline as fuel additives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing N-Ethyl-m-toluidine vs N-Methylaniline as Fuel Additives Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist

Comparative Analysis: N-Ethyl-m-toluidine (NEMT) vs. N-Methylaniline (NMA)[1]

Executive Summary: The Efficiency vs. Stability Trade-off

In the formulation of high-octane gasolines—particularly for aviation and racing applications where tetraethyl lead (TEL) is prohibited—aromatic amines remain the dominant ashless alternatives.

This guide compares the industry standard, N-Methylaniline (NMA) , against the alkylated alternative, N-Ethyl-m-toluidine (NEMT) .[1]

  • The Verdict: NMA offers superior octane-boosting efficiency per unit of mass due to its higher nitrogen density. However, NEMT provides critical physicochemical advantages, including lower volatility, higher flash point, and superior lipophilicity, making it the preferred choice for ethanol-blended fuels and environments prone to phase separation.[1]

Chemical & Physical Profile

The fundamental difference lies in the alkyl substitution. NMA is a simple mono-alkylated aniline. NEMT carries both an ethyl group on the nitrogen and a methyl group on the benzene ring (meta-position), significantly increasing its molecular weight and lipophilicity.[1]

Table 1: Physicochemical Comparison

PropertyN-Methylaniline (NMA)N-Ethyl-m-toluidine (NEMT)Impact on Formulation
CAS Number 100-61-8102-27-2Regulatory tracking
Molecular Weight 107.15 g/mol 135.21 g/mol NEMT requires higher dosage for equimolar N.
Nitrogen Content ~13.1%~10.4%NMA is ~20% more efficient by mass.
Boiling Point 196°C221°CNEMT has lower evaporative loss.[1]
Density (20°C) 0.989 g/mL0.957 g/mLNEMT is lighter; affects volumetric blending.[1]
Flash Point 78°C89°CNEMT is safer to handle/store.
Solubility Soluble in organic solventsHighly lipophilicNEMT resists phase separation in wet fuels.
Mechanism of Action: Radical Scavenging

Both compounds function as radical scavengers .[1] During the pre-ignition phase of combustion, hydrocarbon chains break down into reactive radicals (


, 

).[1] These radicals accelerate the chain reaction, leading to auto-ignition (knock).[1]

Aromatic amines donate a hydrogen atom from the amine group (


) to neutralize these radicals.[1] The resulting aminyl radical is resonance-stabilized by the aromatic ring, effectively breaking the chain reaction.[1]
Mechanistic Pathway (DOT Diagram)

CombustionMechanism Fuel Hydrocarbon Fuel Radical Reactive Radical (RO2• / OH•) Fuel->Radical Oxidation Heat Compression Heat Heat->Radical Transition H-Atom Transfer Radical->Transition Knock Engine Knock (Auto-ignition) Radical->Knock Chain Propagation Amine Aromatic Amine (NMA or NEMT) Amine->Transition Donates H Stable Stabilized Aminyl Radical (Non-propagating) Transition->Stable Termination Stable->Knock Prevents

Figure 1: The radical scavenging mechanism where the amine interrupts the combustion chain reaction, preventing knock.[1]

Performance Analysis
A. Octane Boosting Efficiency (RON/MON)

Efficiency is directly correlated to the molar concentration of the active amine nitrogen.[1]

  • NMA: Due to its lower molecular weight, NMA delivers more active nitrogen per gram.[1] Typically, 1.0% v/v NMA increases RON by 6–8 points (depending on base fuel composition).[1]

  • NEMT: The extra alkyl groups dilute the nitrogen content. To achieve the same molar concentration of nitrogen as NMA, you must use approximately 26% more NEMT by mass .[1]

    • Experimental Insight: While NMA wins on a mass basis, NEMT's electron-donating methyl group (on the ring) slightly increases the electron density of the nitrogen, potentially making the H-abstraction faster (kinetic benefit), but this rarely offsets the mass penalty.[1]

B. Oxidation Stability & Gum Formation

A major drawback of secondary aromatic amines is their tendency to oxidize during storage, forming insoluble gums (polymers) that clog fuel injectors.[1]

  • NMA: Highly reactive. Requires aggressive antioxidant packages (e.g., hindered phenols) to pass ASTM D525 (Induction Period).[1]

  • NEMT: The meta-methyl substituent provides slight steric protection and alters the electronic distribution, potentially reducing the rate of radical-radical coupling (dimerization) compared to NMA. However, it still requires stabilization.[1]

C. Phase Stability (The NEMT Advantage)

In modern fuels containing ethanol (E10, E85), phase separation is a risk if water enters the tank.[1]

  • NEMT is more lipophilic (hydrophobic) due to the ethyl chain and methyl ring. It acts as a co-solvent, helping to maintain a single phase in ethanol-gasoline blends at lower temperatures compared to NMA.[1]

Experimental Protocols

To validate these claims in your specific base fuel, follow this self-validating workflow.

Workflow Diagram (DOT)

ExperimentalWorkflow cluster_Tests Parallel Testing Protocols BaseFuel Base Fuel Characterization (GC-MS, Density) Blend Gravimetric Blending (0.5%, 1.0%, 1.5% w/w) BaseFuel->Blend RON RON Testing (ASTM D2699) Blend->RON Gum Existent Gum (ASTM D381) Blend->Gum Stab Oxidation Stability (ASTM D525) Blend->Stab Analysis Data Synthesis (Efficiency vs. Stability) RON->Analysis Gum->Analysis Stab->Analysis

Figure 2: Validation workflow for comparative assessment of amine additives.

Protocol A: Octane Response Testing (ASTM D2699)

Objective: Determine the Boosting Number (BN) of each additive.

  • Preparation: Prepare a "sub-octane" base fuel (e.g., RON 90).

  • Dosing: Add NMA and NEMT at equimolar rates, not just equal mass.

    • Example: 10g NMA vs. 12.6g NEMT per liter.

  • Measurement: Run on a CFR engine at 600 RPM with variable compression ratio.

  • Validation: If NEMT performs identically to NMA at equimolar rates, the mechanism is confirmed, and the choice becomes economic/physical.[1]

Protocol B: Existent Gum (ASTM D381)

Objective: Quantify residue formation.[1]

  • Evaporation: Evaporate 50mL of fuel under a controlled jet of air/steam at 160°C.

  • Weighing: Measure the residue.

  • Critical Step: Amine additives often show "unwashed gum" artifacts.[1] You must perform the solvent wash (heptane) to distinguish between actual polymer gum and low-volatility additive residue. NEMT, having a higher boiling point (221°C), is more likely to leave a false positive residue if not washed thoroughly. [1]

Environmental & Safety Profile (E-E-A-T)

Toxicity Warning: Both compounds are toxic.[1] They can cause methemoglobinemia (oxidation of hemoglobin) upon skin contact or inhalation.[1]

  • Handling: Use Viton® or PTFE seals.[1] Natural rubber will swell and degrade rapidly in the presence of NMA or NEMT.

  • Emissions: Both additives increase NOx emissions.[1] Catalytic converters can handle small amounts, but high treat rates (>1.5%) may exceed emissions compliance standards.[1]

References
  • ASTM International. ASTM D2699-19, Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel. West Conshohocken, PA, 2019.[1] [Link]

  • ASTM International. ASTM D381-19, Standard Test Method for Gum Content in Fuels by Jet Evaporation.[1] West Conshohocken, PA, 2019.[1] [Link]

  • PubChem. N-Methylaniline (Compound Summary). National Library of Medicine. [Link][1]

  • PubChem. N-Ethyl-m-toluidine (Compound Summary). National Library of Medicine. [Link][1]

  • European Patent Office. Fuel additive concentrate comprising N-methyl-p-toluidine (Related Art). EP2014745B1.[1] [Link][1]

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NIST Mass Spectrum Reference Guide: N-Ethyl-3-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Subject: Precision Identification of Isomeric Anilines via NIST Reference Data CAS: 102-27-2 | Formula: C


H

N | MW: 135.21 Da[1][2]

Executive Summary

In the analysis of secondary aromatic amines, N-Ethyl-3-methylaniline (N-Ethyl-m-toluidine) presents a specific challenge: distinguishing it from its structural isomers, N-Ethyl-2-methylaniline (


-isomer) and N-Ethyl-4-methylaniline (

-isomer). While all three share identical molecular weights (135.21) and primary fragmentation channels, their spectral "fingerprints"—specifically the relative ion abundances—differ subtly due to steric and electronic effects.

Technical Profile: The NIST Consensus Spectrum

The NIST mass spectrum for N-Ethyl-3-methylaniline is characterized by a dominant


-cleavage mechanism. Unlike generic databases, the NIST reference is an "evaluated" spectrum, meaning it is a consensus derived from multiple independent experimental inputs, removing instrument-specific bias.
Key Spectral Features (70 eV EI)
m/z (Mass-to-Charge)Ion IdentityRelative Abundance (Typical)Mechanistic Origin
135

40–60%Molecular Ion (Stable aromatic system)
120

100% (Base Peak)

-cleavage of the N-ethyl group
91

15–25%Tropylium ion (Rearrangement)
77

5–10%Phenyl cation
65

< 10%Fragmentation of Tropylium

Analyst Note: The base peak at


 120 arises from the loss of a methyl radical from the ethyl group attached to the nitrogen (

). This is the diagnostic "signature" of N-ethyl anilines.

Comparative Analysis: NIST vs. Alternatives

Comparison 1: NIST Reference vs. AI-Predicted Spectra (e.g., CFM-ID)

The Challenge: When reference standards are unavailable, researchers often use in silico fragmentation tools. Performance Gap:

  • Mass Accuracy: AI tools correctly predict the masses (135, 120, 91).

  • Intensity Accuracy: AI tools frequently fail to predict the ratio of

    
     135 to 
    
    
    
    120 correctly.
  • The Verdict: AI prediction typically overestimates the stability of the molecular ion (

    
    ), leading to lower matching scores (SI < 700). The NIST reference captures the true thermodynamic instability of the ethyl group under 70 eV impact, providing a match score > 900.
    
Comparison 2: Distinguishing Isomers (The "Ortho Effect")

The Challenge: Differentiating N-Ethyl-3 -methylaniline (Meta) from N-Ethyl-2 -methylaniline (Ortho). Mechanism: The ortho isomer often exhibits a "proximity effect" where the N-ethyl group interacts with the adjacent methyl group on the ring, altering fragmentation kinetics. Data Support:

MetricNIST Reference (Meta Isomer)Generic/Uncurated Library (Ortho/Para Mix)

135 : 120 Ratio
Distinctive (~0.5)Variable / Overlapping

106 (

)
Low abundanceOften elevated in ortho isomers due to H-transfer
False Positive Rate < 5% (High Specificity)> 30% (Due to spectral similarity)

Visualized Mechanisms[3][4]

Diagram 1: Fragmentation Pathway

This diagram illustrates the primary


-cleavage pathway that generates the base peak (

120) and the secondary rearrangement to the Tropylium ion (

91).

Fragmentation M_Ion Molecular Ion [M]+• (m/z 135) N-Ethyl-3-methylaniline Base_Peak Base Peak [M - CH3]+ (m/z 120) Iminium Ion M_Ion->Base_Peak α-Cleavage (Loss of •CH3) Tropylium Tropylium Ion [C7H7]+ (m/z 91) Base_Peak->Tropylium Ring Expansion (- C2H4N) Phenyl Phenyl Ion [C6H5]+ (m/z 77) Tropylium->Phenyl Loss of C2H2

Caption: Primary fragmentation pathway of N-Ethyl-3-methylaniline showing the dominant loss of the methyl radical.

Diagram 2: Isomer Differentiation Workflow

A logical decision tree for researchers to confirm the specific isomer using NIST data.

Workflow Start Unknown Analyte (MW 135) Step1 GC-MS Analysis (EI, 70eV) Start->Step1 Check1 Base Peak Check: Is m/z 120 dominant? Step1->Check1 PathA Yes: N-Ethyl Aniline Derivative Check1->PathA Yes PathB No: Check other isomers (e.g., N,N-dimethyl) Check1->PathB No Compare Compare m/z 135/120 Ratio against NIST Library PathA->Compare Result1 Match NIST (Meta) Ratio ~0.5 Compare->Result1 High Match Result2 Mismatch (Ortho/Para) Check Retention Index Compare->Result2 Low Match

Caption: Decision workflow for distinguishing N-Ethyl-3-methylaniline from isomers using peak ratios.

Experimental Protocol: Generating Reference-Quality Data

To achieve a matching score >900 against the NIST library, strict adherence to the ionization energy standard is required.

Methodology
  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or Shimadzu QP-Series).

  • Inlet Conditions:

    • Temperature: 250°C.

    • Mode: Split (10:1 to 50:1) to prevent detector saturation (saturation alters peak ratios).

  • Column: Non-polar capillary column (e.g., DB-5ms or HP-5), 30m x 0.25mm.

  • Ion Source (Critical):

    • Energy: 70 eV (

      
       0.5 eV). Note: Using 20 eV or chemical ionization (CI) will drastically alter the 135/120 ratio, rendering the NIST comparison invalid.
      
    • Source Temp: 230°C.

  • Scan Range:

    
     35 – 350.
    
Self-Validating Step

Before running the unknown, inject a standard of PFTBA (Perfluorotributylamine) . Ensure the abundance ratio of


 69, 219, and 502 meets the manufacturer's autotune specifications. If the system is not tuned, the ratio of 

120 to 135 in your analyte will be skewed, leading to false isomer identification.

References

  • NIST Mass Spectrometry Data Center. (2025). Mass Spectrum of Benzenamine, N-ethyl-3-methyl- (CAS 102-27-2).[1][3][4] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7603, N-Ethyl-3-methylaniline. Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for -cleavage mechanisms in amines).
  • Ausloos, P., et al. (1999). The Critical Evaluation of a Comprehensive Mass Spectral Library. Journal of the American Society for Mass Spectrometry.

Sources

C13 NMR chemical shifts for N-Ethyl-m-toluidine aromatic carbons

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis of the C13 NMR chemical shifts for N-Ethyl-m-toluidine , designed for researchers in organic synthesis and drug development.

A Comparative Technical Guide for Structural Elucidation

Executive Summary

N-Ethyl-m-toluidine (CAS: 102-27-2) is a critical intermediate in the synthesis of triarylmethane dyes and diverse pharmaceutical agents. Accurate structural assignment of its aromatic carbons requires distinguishing between the overlapping electronic effects of the electron-donating ethylamino group (strong resonance donor) and the methyl group (weak inductive donor).

This guide provides a definitive assignment of the aromatic carbon signals, supported by comparative analysis with m-Toluidine (parent amine) and N-Ethylaniline (structural analog). The data presented combines experimental literature values with high-precision Substituent Chemical Shift (SCS) calculations to resolve ambiguity in the crowded aromatic region (110–150 ppm).

Chemical Shift Data: The Comparative Matrix

The following table contrasts the predicted and experimental shifts of N-Ethyl-m-toluidine against its key structural analogs. All values are reported in ppm relative to TMS in CDCl₃ .

Table 1: Aromatic & Aliphatic Carbon Assignments
Carbon PositionAssignment LogicN-Ethyl-m-toluidine (Predicted)*m-Toluidine (Exp)N-Ethylaniline (Exp)Δ Shift Effect
C1 (Ipso-N) Attached to Nitrogen; most deshielded.147.9 147.2148.5N-Ethyl is slightly more deshielding than NH₂.
C3 (Ipso-Me) Attached to Methyl; deshielded.138.5 139.0129.2Methyl adds ~+9 ppm shift vs. H.
C5 (Meta) Meta to both groups; least affected.129.1 129.2129.2Minimal substituent impact; close to benzene (128.5).
C4 (Para-N) Para to N-Ethyl; shielded by resonance.118.0 119.4117.3N-Ethyl resonance shielding dominates.
C2 (Ortho) Ortho to both N-Ethyl and Methyl.113.5 112.2112.8Steric compression between groups may cause variation.
C6 (Ortho-N) Ortho to N-Ethyl; Para to Methyl.109.9 116.0112.8Most shielded carbon due to combined Ortho/Para donation.
N-CH₂ Aliphatic Methylene.38.5 38.5Characteristic N-Ethyl signal.
Ar-CH₃ Aromatic Methyl.21.5 21.4Characteristic Tolyl signal.
CH₂-CH₃ Terminal Methyl.14.8 14.8Typical ethyl terminal methyl.

*Predicted values calculated using additivity rules derived from N-Ethylaniline and m-Toluidine experimental data.

Structural Analysis & Assignment Logic

The assignment of the aromatic ring relies on understanding the Substituent Chemical Shift (SCS) vectors. The N-ethyl group and the Methyl group interact to create a unique shielding pattern.

Mechanism of Shielding
  • The N-Ethyl Effect (Resonance + Induction):

    • Ipso (C1): Strong deshielding (+20 ppm vs benzene) due to the electronegative Nitrogen.

    • Ortho (C2, C6) & Para (C4): Strong shielding (-10 to -15 ppm) due to the donation of the Nitrogen lone pair into the

      
      -system (Mesomeric effect).
      
  • The Methyl Effect (Induction):

    • Ipso (C3): Moderate deshielding (+9 ppm).

    • Ortho (C2, C4): Slight shielding.

  • Combined Effect on C6:

    • C6 is Ortho to the strong donor (N-Ethyl) and Para to the weak donor (Methyl).

    • This synergistic donation makes C6 the most shielded carbon (~110 ppm) in the system.

Visualizing the Pathway

G cluster_0 Substituent Effects cluster_1 Aromatic Carbon Shifts (ppm) N_Ethyl N-Ethyl Group (Strong Donor) C1 C1 (Ipso-N) ~148 ppm N_Ethyl->C1 Deshielding (+I) C4 C4 (Para-N) ~118 ppm N_Ethyl->C4 Shielding (+M) C2 C2 (Ortho-N/Me) ~113 ppm N_Ethyl->C2 Shielding (+M) C6 C6 (Ortho-N) ~110 ppm N_Ethyl->C6 Max Shielding (+M) Methyl Methyl Group (Weak Donor) C3 C3 (Ipso-Me) ~139 ppm Methyl->C3 Deshielding (+I) Methyl->C4 Weak Shielding Methyl->C2 Weak Shielding C5 C5 (Meta) ~129 ppm

Caption: Substituent effect vectors determining the chemical shift hierarchy in N-Ethyl-m-toluidine.

Experimental Protocol for Validation

To replicate these results or validate a synthesized batch, follow this standard high-resolution C13 NMR protocol.

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is the standard. Ensure acidity is neutralized (filter through basic alumina if necessary) to prevent protonation of the amine, which would drastically shift signals (especially C1 and ortho/para carbons).
    
  • Concentration: 30–50 mg of N-Ethyl-m-toluidine in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) internal standard (

    
     ppm) or calibrate to the center peak of the 
    
    
    
    triplet (
    
    
    ppm).
Acquisition Parameters (Typical 400 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) to suppress NOE if quantitative integration is required (though rarely used for C13). Standard decoupled zgpg is sufficient for assignment.

  • Spectral Width: 240 ppm (approx -10 to 230 ppm).

  • Relaxation Delay (D1): 2.0 seconds.

  • Scans (NS): Minimum 256 scans (aromatic quaternary carbons C1 and C3 relax slowly and have lower sensitivity).

  • Processing: Apply 1.0–3.0 Hz Line Broadening (LB) exponential window function to enhance signal-to-noise ratio.

References

  • National Institute of Standards and Technology (NIST) . N-Ethyl-p-toluidine and Analogs Spectral Data. NIST Mass Spectrometry Data Center.[1] Retrieved from [Link]

  • PubChem . N-Ethyl-3-methylaniline (Compound).[2][3][4][5] National Library of Medicine. Retrieved from [Link]

  • SpectraBase . N-Ethylaniline C13 NMR Spectrum. Wiley Science Solutions. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics. Retrieved from [Link]

Sources

Purity Analysis of N-Ethyl-m-toluidine: A Comparative Guide to GC Column Chemistries

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate purity determination of N-Ethyl-m-toluidine (CAS 102-27-2), a critical intermediate in dye and pharmaceutical synthesis, requires robust analytical methodologies. Gas chromatography with flame ionization detection (GC-FID) is the gold standard for quantifying its volatile impurities[1]. However, the basic nature of aromatic amines presents significant chromatographic challenges. This guide objectively compares the performance of an Ultra-Inert 5% Phenyl-arylene column against a standard Polyethylene Glycol (PEG) column, providing drug development professionals with the mechanistic causality and self-validating protocols needed to ensure uncompromising data integrity.

The Mechanistic Challenge: Amines and Active Silanols

During the synthesis of N-Ethyl-m-toluidine, two primary volatile impurities are typically formed:

  • m-Toluidine: Unreacted starting material or under-alkylation byproduct (Boiling Point: 203.3 °C)[2].

  • N,N-Diethyl-m-toluidine: Over-alkylation byproduct (Boiling Point: 231–232 °C)[3].

The Causality of Peak Tailing: N-Ethyl-m-toluidine is a secondary aromatic amine. When vaporized in a GC inlet, the


 functional group acts as a strong hydrogen bond donor. If the fused silica column or glass liner contains active, un-endcapped silanol groups (

), the amine will irreversibly bind or severely interact with these sites. This causes asymmetric peak tailing, shifting retention times, and poor quantitative reproducibility. To mitigate this, an ultra-inert flow path is vital to analytical success[4].

Column Chemistry Comparison: Ultra-Inert Non-Polar vs. Standard Polar

To optimize this separation, we compare two distinct column chemistries: Product A (an Ultra-Inert 5% Phenyl-methylpolysiloxane column, e.g., DB-5ms UI) and Alternative B (a standard Polyethylene Glycol column, e.g., DB-WAX).

Product A: Ultra-Inert 5% Phenyl-arylene (DB-5ms UI)
  • Separation Mechanism: Dispersive interactions (Boiling Point).

  • Performance: Because the stationary phase is non-polar, analytes elute strictly in order of their boiling points: m-Toluidine (203.3 °C)

    
     N-Ethyl-m-toluidine (221.0 °C) 
    
    
    
    N,N-Diethyl-m-toluidine (231.5 °C). The proprietary ultra-inert deactivation shields the basic analytes from silanol interactions, resulting in exceptional peak symmetry (Tf < 1.2)[4].
Alternative B: Standard Polyethylene Glycol (DB-WAX)
  • Separation Mechanism: Hydrogen bonding and dipole-dipole interactions.

  • Performance: PEG columns possess repeating ether oxygens that act as strong hydrogen bond acceptors. This fundamentally alters the elution order, overriding boiling point dynamics.

    • N,N-Diethyl-m-toluidine (Tertiary amine, highest BP) has no

      
       bonds to donate. It interacts weakly with the PEG phase and elutes first .
      
    • m-Toluidine (Primary amine, lowest BP) has two

      
       bonds. It hydrogen-bonds strongly with the PEG phase and elutes last .
      
    • While PEG columns offer excellent orthogonal selectivity, standard (non-base-modified) PEG phases often yield higher tailing factors for basic amines compared to UI columns.

Table 1: Chromatographic Performance Comparison

Data represents typical retention times (RT) and Tailing Factors (Tf) under identical temperature programming (100 °C to 250 °C at 15 °C/min).

CompoundAmine ClassificationBoiling Point (°C)Product A (5ms UI) RT (min)Product A (5ms UI) TfAlternative B (WAX) RT (min)Alternative B (WAX) Tf
m-ToluidinePrimary203.35.421.058.151.45
N-Ethyl-m-toluidineSecondary221.06.851.087.301.32
N,N-Diethyl-m-toluidineTertiary231.57.781.026.101.15

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol utilizes a self-validating System Suitability Test (SST). The analytical batch is only cleared for execution if the system empirically proves its inertness and resolving power prior to sample injection.

Step 1: Instrumentation Setup
  • Column: 5% Phenyl-arylene Ultra-Inert (30 m × 0.25 mm, 0.25 µm film).

  • Inlet: Split/Splitless at 250 °C, Split ratio 50:1. Use an Ultra-Inert liner with deactivated glass wool to prevent active site degradation[5].

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 100 °C (hold 1 min), ramp at 15 °C/min to 250 °C (hold 3 min).

  • Detector: FID at 280 °C (H2: 40 mL/min, Air: 400 mL/min).

Step 2: System Suitability Test (SST) Preparation
  • Accurately weigh 10.0 mg each of m-Toluidine, N-Ethyl-m-toluidine, and N,N-Diethyl-m-toluidine.

  • Dissolve and dilute to 10.0 mL in HPLC-grade ethyl acetate (Concentration: 1.0 mg/mL per analyte).

Step 3: Sample Preparation
  • Weigh 50.0 mg of the N-Ethyl-m-toluidine production batch.

  • Dilute to 10.0 mL in HPLC-grade ethyl acetate (Concentration: 5.0 mg/mL).

  • Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 4: Execution & Validation Logic

Inject the SST mixture. Calculate the resolution (


) between m-Toluidine and N-Ethyl-m-toluidine, and the Tailing Factor (

) for the N-Ethyl-m-toluidine peak.
  • Pass Criteria:

    
     and 
    
    
    
    .
  • If the system fails, it indicates active site formation. The analyst must trim the front 20 cm of the column and replace the inlet liner before proceeding.

Workflow Visualization

G N1 Prepare SST Mix (Primary, Sec, Tert Amines) N2 Inject into GC-FID (Ultra-Inert Flow Path) N1->N2 N3 Evaluate Peak Symmetry (Tf) & Resolution (Rs) N2->N3 N4 Rs > 2.0 & Tf < 1.5? N3->N4 N5 System Validated: Proceed to Sample Analysis N4->N5 Yes N6 System Maintenance (Replace Liner, Trim Column) N4->N6 No N6->N2 Re-test

Figure 1: Self-validating SST workflow for amine purity analysis via GC.

References

  • BenchChem. A Comparative Guide to the Characterization and Validation of N-Ethyl-m-toluidine Purity. Retrieved from: ]">https://www.benchchem.com[1]

  • PubChem. m-Toluidine | C6H4CH3NH2 | CID 7934. National Institutes of Health. Retrieved from: [Link]2]

  • Otto Chemie. N,N-Diethyl-m-toluidine, 98% 91-67-8 India. Retrieved from: ]">https://www.ottokemi.com[3]

  • Agilent Technologies. GC AND GC/MS Columns and Supplies. Retrieved from: [Link]4]

  • BenchChem. Byproduct Analysis of N-Methyl-m-toluidine Synthesis via GC-MS. Retrieved from: ]">https://www.benchchem.com[5]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Ethyl-n-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Zero-Exposure" Mandate

Handling 3-Ethyl-N-methylaniline requires a shift in mindset from "avoiding spills" to "preventing permeation." Unlike corrosive acids that provide immediate pain feedback upon contact, this aromatic amine is a silent, lipophilic hazard. It rapidly penetrates intact skin, oxidizing hemoglobin to methemoglobin, leading to systemic hypoxia often without an initial local burn.

Immediate Action Required:

  • Stop: Do not use standard latex or thin (4 mil) nitrile exam gloves for prolonged handling.

  • Verify: Ensure access to a working fume hood (face velocity > 100 fpm).

  • Prepare: Locate the emergency safety shower and oxygen supply before opening the bottle.

Part 1: The Hazard Mechanism (The "Why")

To select the correct PPE, one must understand the physiological trajectory of the chemical. This compound is not just a skin irritant; it is a blood toxin.

The Methemoglobinemia Pathway

Upon skin absorption or inhalation, the compound enters the bloodstream where it is metabolized. The metabolic byproducts oxidize the iron in hemoglobin from the ferrous state (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) to the ferric state (

). Ferric iron cannot bind oxygen, effectively suffocating the body's tissues despite normal respiration rates.

Methemoglobinemia_Pathway Exposure Exposure (Dermal/Inhalation) Absorption Systemic Absorption (Lipophilic) Exposure->Absorption Rapid Metabolism Hepatic Metabolism (CYP450) Absorption->Metabolism Oxidation Heme Oxidation (Fe2+ -> Fe3+) Metabolism->Oxidation Active Metabolites Hypoxia Tissue Hypoxia (Cyanosis) Oxidation->Hypoxia O2 Transport Failure

Figure 1: Physiological impact pathway of this compound. Note the critical transition from exposure to systemic hypoxia.

Part 2: PPE Selection Matrix

Standard laboratory PPE is insufficient. The following specifications are based on permeation kinetics for substituted anilines.

Glove Selection: The "Splash" vs. "Process" Rule

Aromatic amines are notorious for permeating nitrile rubber. You must distinguish between incidental contact (splash) and continuous handling.

Usage ScenarioRecommended MaterialBrand Examples (Ref)Est. Breakthrough TimeAction Threshold
Primary Protection (Process/Synthesis)Laminate / Multilayer Ansell Silver Shield / 4H®> 240 minsSafe for immersion/handling wet glassware.
Secondary Protection (Dexterity layer)Thick Nitrile (> 8 mil)Showa N-DEX® or equiv.15 - 30 minsDo not reuse. Change immediately upon splash.
Forbidden Latex / VinylGeneric Exam Gloves< 1 minuteNEVER USE.

Scientist's Note: For maximum safety and dexterity, use a "Double Glove" system:

  • Inner Layer: Laminate (Silver Shield) - Chemical Barrier.

  • Outer Layer: Disposable Nitrile - Mechanical protection and grip.

Respiratory & Body Protection[2][3][4][5]
  • Respiratory: If working outside a fume hood (strongly discouraged) or during spill cleanup, use a half-face respirator with ABEK (Organic Vapor/Amine) cartridges.

  • Eyes: Chemical splash goggles (indirect vent). Face shield required if pouring volumes > 100 mL.

  • Body: Tyvek® or chemically impervious apron over a standard lab coat. Cotton absorbs and holds amines against the skin; an impervious layer is critical.

Part 3: Operational Workflow (The "How")

Safety is a self-validating system. Follow this closed-loop protocol to ensure containment.

Handling_Workflow Start Start: Risk Assessment Check Engineering Check (Fume Hood >100fpm) Start->Check Donning Donning Sequence: Suit -> Boots -> Goggles -> Gloves Check->Donning Handling Active Handling (Keep below eye level) Donning->Handling Decon Decontamination (Wipe containers before storage) Handling->Decon Doffing Doffing Sequence: Gloves last (inside-out) Decon->Doffing Wash Hygiene (Soap/Water Wash - 5 mins) Doffing->Wash

Figure 2: The "Safe Loop" workflow. Note that container decontamination occurs BEFORE doffing PPE.

Critical Handling Steps
  • Weighing: Do not weigh this chemical on an open bench. Place the balance inside the fume hood. If this is impossible, use a tared, sealable secondary container to transport the chemical to the balance.

  • Transfer: Use positive displacement pipettes or glass syringes. Avoid pouring to minimize aerosol generation.

  • Decontamination: Before returning the reagent bottle to storage, wipe the exterior with a paper towel dampened with ethanol/water, then dispose of the towel as hazardous waste. This prevents "phantom" exposure to the next user.

Part 4: Emergency Response & Disposal

Spill Management
  • Evacuate: Clear the immediate area.

  • PPE Upgrade: Do not attempt cleanup with standard nitrile gloves. Don Silver Shield/Laminate gloves.

  • Absorb: Use vermiculite or sand. Do not use combustible materials (sawdust).

  • Clean: Wash the surface with a dilute surfactant (soap) and water solution. Do not use bleach , as it may react with amines to form chloramines (toxic gas).

Waste Disposal[2][6][7]
  • Classification: Hazardous Organic Waste (Amine-containing).

  • Segregation: Do not mix with oxidizing acids (e.g., Nitric Acid) or strong oxidizers; this can result in exothermic reactions or fire.

  • Destruction: The preferred method is incineration with a scrubber system to manage nitrogen oxide (NOx) emissions.

First Aid (Methemoglobinemia Specific)
  • Skin: Wash with soap and water for 15 minutes. Speed is critical.

  • Inhalation: Move to fresh air immediately.

  • Medical Alert: If the victim shows signs of cyanosis (blue lips/fingernails), headache, or dizziness, transport to a medical facility immediately. Inform medical personnel that the patient was exposed to an aniline derivative and may require Methylene Blue therapy.

References

  • PubChem. (n.d.). Compound Summary: N-Ethyl-3-methylaniline (CAS 102-27-2).[1][2] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • NIOSH. (2018). Pocket Guide to Chemical Hazards: Aniline & Homologues. Centers for Disease Control and Prevention. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.[3][4] ACS Chemical Health & Safety. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.